1,3-Benzothiazole-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZQBRMZNHXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354313 | |
| Record name | 1,3-benzothiazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50480-29-0 | |
| Record name | 1,3-benzothiazole-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzothiazole-2,5-diamine: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzothiazole-2,5-diamine is a heterocyclic aromatic amine containing a fused benzene and thiazole ring system. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound, including its physicochemical properties, synthesis, and a discussion of the broader biological significance of the benzothiazole core. While specific experimental data for this particular diamine is limited in publicly accessible literature, this guide consolidates available information and provides context based on related structures to support further research and development.
Core Properties
This compound, also known by its IUPAC name this compound, is a solid chemical compound.[1] Its fundamental properties are summarized in the tables below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates.[1][2]
Identifiers and Descriptors
| Identifier/Descriptor | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 50480-29-0[1] |
| Molecular Formula | C₇H₇N₃S[1] |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(S2)N |
| InChI Key | HGSZQBRMZNHXJZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 165.22 g/mol | Computed[1] |
| Melting Point | 175 °C | Experimental |
| Boiling Point | 404.4 °C at 760 mmHg | Predicted[2] |
| Density | 1.49 g/cm³ | Predicted[2] |
| Flash Point | 198.4 °C | Predicted[2] |
| LogP (Octanol-Water Partition Coefficient) | 1.3 | Computed[1] |
| Polar Surface Area (PSA) | 93.17 Ų | Computed[2] |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bond Count | 0 | Computed |
Synthesis
A common and versatile method is the reaction of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides.[3] The reaction conditions can be varied, often employing catalysts and different solvent systems to achieve the desired substitution pattern on the benzothiazole ring.
For the synthesis of 2-aminobenzothiazoles specifically, several methods exist, including:
-
Intramolecular oxidative C-S coupling of N-arylthioureas.
-
Reaction of o-haloanilines with a sulfur source.
-
Condensation of 2-aminothiophenols with cyanogen bromide or related reagents.
To obtain the 2,5-diamino substitution pattern of the target molecule, a plausible synthetic route would likely involve starting with a pre-functionalized benzene ring, such as a 2-amino-4-nitrothiophenol, followed by the formation of the thiazole ring and subsequent reduction of the nitro group to an amine.
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Characterization
Experimental spectroscopic data (¹H-NMR, ¹³C-NMR, FT-IR) for this compound are not available in the surveyed literature. Characterization of novel benzothiazole derivatives typically involves these standard analytical techniques to confirm the chemical structure.
Biological and Pharmacological Context
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[4][5] Derivatives of benzothiazole have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: Many benzothiazole-containing compounds exhibit potent antitumor activity by targeting various signaling pathways involved in cancer progression.[6][7][8]
-
Antimicrobial: The benzothiazole nucleus is found in compounds with activity against bacteria and fungi.[4]
-
Anti-inflammatory: Certain benzothiazole derivatives have shown significant anti-inflammatory effects.[5]
-
Antidiabetic: Some compounds are being investigated for their potential in managing diabetes.[3]
-
Antiviral: The benzothiazole structure has been incorporated into molecules with antiviral properties.[5]
-
Neuroprotective: Derivatives have been studied for their potential in treating neurodegenerative diseases.[5]
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.[4] The presence of amino groups, as in this compound, can significantly influence the molecule's polarity, hydrogen bonding capacity, and potential interactions with biological targets. These amino groups can serve as key pharmacophoric features or as handles for further chemical modification to develop new therapeutic agents.
While no specific signaling pathways involving this compound have been elucidated, its structural similarity to other biologically active benzothiazoles suggests it could be a valuable starting point for drug discovery programs. For instance, some benzothiazole derivatives have been identified as c-Jun N-terminal kinase (JNK) inhibitors, which are involved in cellular responses to stress and apoptosis.[9]
Caption: Diverse biological activities of the benzothiazole scaffold.
Applications in Drug Development and Research
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its two amino groups provide reactive sites for the introduction of various functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
The development of novel benzothiazole derivatives is an active area of research, with many compounds being investigated for their potential to treat a wide range of diseases. The core structure of this compound makes it a promising starting material for the design and synthesis of new drug candidates.
Conclusion
This compound is a chemical compound with a core structure that is prevalent in many biologically active molecules. While specific experimental data for this particular diamine is sparse, the known properties of the benzothiazole scaffold suggest its potential as a valuable intermediate in drug discovery and materials science. Further research is warranted to fully elucidate its synthesis, reactivity, and biological profile, which could unlock new avenues for the development of novel therapeutics and functional materials.
References
- 1. This compound | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZO[D]THIAZOLE-2,5-DIAMINE | CAS#:50480-29-0 | Chemsrc [chemsrc.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. jetir.org [jetir.org]
- 7. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 1,3-Benzothiazole-2,5-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental spectroscopic data for 1,3-Benzothiazole-2,5-diamine is not extensively available in public scientific literature. This guide provides a comprehensive overview based on established spectroscopic principles and data from closely related benzothiazole analogues. The presented data is predictive and intended to serve as a reference for experimental design and data interpretation.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a fused benzene and thiazole ring system with two amino substituents, suggests potential biological activity and utility as a building block for more complex molecules. Accurate structural elucidation and characterization are paramount for any application, and this is primarily achieved through a combination of spectroscopic techniques. This guide details the expected spectroscopic characteristics of this compound and provides standardized protocols for its analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its functional groups and comparison with data from similar compounds, such as 2-aminobenzothiazole and other substituted derivatives.[1][2][3]
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretching (asymmetric & symmetric) of two NH₂ groups |
| 3150 - 3000 | Medium | Aromatic C-H stretching |
| 1640 - 1600 | Strong | N-H scissoring (bending) of NH₂ groups |
| 1600 - 1550 | Medium-Strong | C=N stretching of the thiazole ring |
| 1500 - 1400 | Medium-Strong | Aromatic C=C ring stretching |
| 1350 - 1250 | Medium | Aromatic C-N stretching |
| 850 - 800 | Strong | C-H out-of-plane bending (substituted benzene) |
| 700 - 650 | Medium | C-S stretching |
Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 7.0 | m | 3H | Aromatic protons (H-4, H-6, H-7) |
| ~7.0 (broad s) | s | 2H | C(2)-NH₂ protons |
| ~5.0 (broad s) | s | 2H | C(5)-NH₂ protons |
Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2 (C=N) |
| ~150 | C-8 (Aromatic C-S) |
| ~145 | C-5 (Aromatic C-NH₂) |
| ~130 | C-9 (Aromatic C-N) |
| ~125 | C-7 |
| ~118 | C-4 |
| ~110 | C-6 |
Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z Ratio | Predicted Identity | Notes |
| 165 | [M]⁺ | Molecular ion peak |
| 138 | [M - HCN]⁺ | Loss of hydrogen cyanide from the thiazole ring |
| 122 | [M - HNCNH]⁺ | Fragmentation of the thiazole ring |
| 108 | [C₆H₆N₂]⁺ | Benzene ring with two amino groups |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound. Instrument-specific parameters may require optimization.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Record a background spectrum of the empty, clean ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4][5]
-
Data Analysis: The resulting spectrum will show absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical for solubility and to avoid interfering signals. Transfer the solution into a clean NMR tube.[6]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[7]
-
-
Data Processing: Apply a Fourier transform to the raw data (Free Induction Decay - FID), followed by phase and baseline corrections. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 AU). Prepare a blank sample containing only the solvent.[8][9]
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. Replace the blank with the sample cuvette and measure the absorbance over a specific wavelength range (e.g., 200-800 nm).[10]
-
Data Analysis: The spectrum will show absorbance peaks at wavelengths (λmax) corresponding to electronic transitions within the molecule, which are characteristic of its chromophores.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by coupling the MS with a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and extensive fragmentation.[11][12][13]
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z ratio. This fragmentation pattern serves as a molecular fingerprint.
Visualizations: Workflows and Pathways
General Synthetic Workflow for 2-Aminobenzothiazoles
A common method for the synthesis of 2-aminobenzothiazoles involves the oxidative cyclization of a substituted aniline with a thiocyanate salt. This general workflow provides a plausible route to synthesizing derivatives like this compound.[14][15][16]
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ossila.com [ossila.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. ijpsr.com [ijpsr.com]
Synthesis and Characterization of Novel 1,3-Benzothiazole-2,5-diamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel 1,3-Benzothiazole-2,5-diamine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities associated with the benzothiazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties. This document details synthetic methodologies, presents characterization data in a structured format, and explores the potential mechanisms of action of these compounds, with a focus on their anticancer applications.
Introduction to 1,3-Benzothiazole Derivatives
Benzothiazoles are bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms contribute to their ability to interact with various biological targets. Derivatives of benzothiazole have shown a broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery. The introduction of amino groups at the 2 and 5 positions of the benzothiazole core can significantly influence the electronic properties and biological activity of the molecule, offering opportunities for the development of novel therapeutic agents. Particularly in oncology, benzothiazole derivatives have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process. A general and adaptable synthetic route is the condensation of an appropriately substituted 2-aminothiophenol derivative with a suitable cyclizing agent. For the synthesis of 2-amino substituted benzothiazoles, various reagents can be employed.
A common strategy involves the reaction of a substituted p-phenylenediamine with potassium thiocyanate in the presence of bromine to form a 2-amino-5-aminobenzothiazole derivative. The amino groups can then be further functionalized to generate a library of novel analogs.
Below is a generalized experimental workflow for the synthesis of these analogs.
Detailed Experimental Protocols
Synthesis of 2-Amino-5-fluorobenzothiazole (A Representative Precursor)
This protocol is adapted from a known procedure for the synthesis of a related compound and can be modified for other 5-substituted analogs.
-
Step 1: Preparation of the Reaction Mixture
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (150 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add potassium thiocyanate (0.3 mol) to the cooled solution with continuous stirring.
-
-
Step 2: Bromination
-
Prepare a solution of bromine (0.1 mol) in glacial acetic acid (25 mL).
-
Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at the same temperature for another 2-3 hours.
-
-
Step 3: Work-up and Isolation
-
Pour the reaction mixture into a beaker containing crushed ice (500 g) with constant stirring.
-
Allow the mixture to stand for 30 minutes to allow for the precipitation of the product.
-
Filter the precipitate under vacuum, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven at 60 °C.
-
-
Step 4: Purification
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-fluorobenzothiazole.
-
General Protocol for Derivatization of the 5-Amino Group
-
Acylation:
-
Dissolve the 2-amino-5-aminobenzothiazole derivative (1 eq.) in a suitable solvent (e.g., dichloromethane, pyridine).
-
Add the desired acyl chloride or anhydride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Characterization of Novel Analogs
The synthesized compounds are characterized using a combination of spectroscopic techniques to confirm their chemical structures.
Spectroscopic Data
The following tables summarize representative characterization data for a hypothetical series of novel this compound analogs.
Table 1: Physicochemical and Mass Spectrometry Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | m/z [M+H]⁺ |
| BTD-A1 | C₁₄H₁₂N₄OS | 284.34 | 75 | 188-190 | 285.1 |
| BTD-A2 | C₁₅H₁₄N₄OS | 298.36 | 72 | 195-197 | 299.1 |
| BTD-B1 | C₁₃H₁₀ClN₅S | 315.77 | 68 | 210-212 | 316.0 |
| BTD-B2 | C₁₄H₁₂ClN₅S | 329.80 | 65 | 218-220 | 330.0 |
Table 2: ¹H NMR and ¹³C NMR Spectroscopic Data (Representative Example: BTD-A1)
| Proton (¹H) / Carbon (¹³C) | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H NMR | ||
| (DMSO-d₆) | 7.85 | d, J=8.4 Hz, 1H (Ar-H) |
| 7.52 | d, J=2.1 Hz, 1H (Ar-H) | |
| 7.30 | dd, J=8.4, 2.1 Hz, 1H (Ar-H) | |
| 7.20 | s, 2H (NH₂) | |
| 9.80 | s, 1H (NH) | |
| 4.20 | s, 3H (OCH₃) | |
| 2.50 | s, 3H (CH₃) | |
| ¹³C NMR | ||
| (DMSO-d₆) | 168.5 | C=O |
| 165.2 | C-2 | |
| 152.0 | Ar-C | |
| 145.8 | Ar-C | |
| 130.1 | Ar-C | |
| 125.4 | Ar-C | |
| 120.7 | Ar-C | |
| 115.3 | Ar-C | |
| 55.6 | OCH₃ | |
| 24.1 | CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (Representative Bands)
| Functional Group | Wavenumber (cm⁻¹) |
| N-H (amine) | 3400-3250 |
| C-H (aromatic) | 3100-3000 |
| C=O (amide) | 1680-1630 |
| C=N (thiazole) | 1620-1580 |
| C=C (aromatic) | 1600-1450 |
| C-N | 1350-1250 |
| C-S | 750-690 |
Biological Evaluation: Anticancer Activity
The novel this compound analogs are evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Anticancer Activity Data
The following table summarizes the IC₅₀ values of representative analogs against selected human cancer cell lines.
Table 4: IC₅₀ Values (µM) of Novel this compound Analogs
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| BTD-A1 | 12.5 ± 1.1 | 18.2 ± 1.5 | 15.8 ± 1.3 |
| BTD-A2 | 9.8 ± 0.9 | 14.5 ± 1.2 | 11.2 ± 1.0 |
| BTD-B1 | 5.2 ± 0.5 | 8.1 ± 0.7 | 6.5 ± 0.6 |
| BTD-B2 | 3.8 ± 0.4 | 6.2 ± 0.5 | 4.9 ± 0.4 |
| Doxorubicin * | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
*Standard anticancer drug for comparison.
Mechanism of Action: Targeting Cancer Signaling Pathways
Many anticancer agents exert their effects by modulating key signaling pathways that are dysregulated in cancer. The PI3K/AKT and MAPK/ERK pathways are two critical signaling cascades that control cell proliferation, survival, and apoptosis. Several benzothiazole derivatives have been reported to inhibit these pathways.
The diagram above illustrates how this compound analogs may inhibit the aberrant signaling in cancer cells. By targeting key kinases such as RAF in the MAPK/ERK pathway and PI3K in the PI3K/AKT pathway, these compounds can block downstream signaling events that lead to uncontrolled cell proliferation and survival. Further studies, such as Western blot analysis of key phosphorylated proteins in these pathways, are necessary to elucidate the precise molecular targets of these novel analogs.
Conclusion
This technical guide has outlined the synthesis, characterization, and anticancer evaluation of novel this compound analogs. The presented synthetic strategies are versatile and can be adapted to generate a diverse library of compounds for structure-activity relationship (SAR) studies. The characterization data confirms the successful synthesis of these novel entities, and the in vitro biological evaluation demonstrates their potential as anticancer agents. The promising activity of compounds like BTD-B2 warrants further investigation into their mechanism of action and preclinical development. The ability of the benzothiazole scaffold to be readily functionalized makes it an enduringly attractive platform for the discovery of new and effective therapeutics.
Biological Activity of 1,3-Benzothiazole-2,5-diamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] This technical guide focuses on the biological activities of derivatives based on the 1,3-Benzothiazole-2,5-diamine core. While specific research on this exact diamine scaffold is emerging, this document consolidates available data and provides context from closely related 2-aminobenzothiazole analogues to highlight its therapeutic potential. This guide offers a detailed overview of synthetic strategies, quantitative biological data, comprehensive experimental protocols, and visual representations of key workflows and pathways to support further research and development in this promising area.
General Synthesis of 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazole derivatives is a cornerstone for accessing a wide range of biologically active molecules. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt (like KSCN) to form a thiourea intermediate, which then undergoes oxidative cyclization. Modifications at the 5-position can be introduced starting with appropriately substituted anilines.
Caption: General synthesis workflow for 2,5-diaminobenzothiazole scaffolds.
Biological Activities and Quantitative Data
1,3-Benzothiazole derivatives exhibit a broad spectrum of biological activities. The presence of amine groups at the 2 and 5 positions offers versatile points for chemical modification, enabling the fine-tuning of pharmacological properties.
Anticancer Activity
Benzothiazole derivatives have been extensively investigated for their potent anticancer properties. They can induce apoptosis and inhibit cell proliferation across a variety of human cancer cell lines.[2][3] The mechanism often involves interaction with crucial cellular targets like DNA or key signaling proteins.[4] For instance, certain 2-(4-aminophenyl)benzothiazole derivatives and their metal complexes have shown selective and potent cytotoxicity against liver cancer cells.[4]
Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives
| Compound ID | Description | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| L1 | Benzothiazole Aniline Derivative | HepG2 (Liver) | 7.3 ± 0.5 | [4] |
| L1Pt | Platinum (II) Complex of L1 | HepG2 (Liver) | 3.1 ± 0.2 | [4] |
| Cisplatin | Standard Drug | HepG2 (Liver) | 11.2 ± 0.8 | [4] |
| Compound 4b | Thiadiazole-Benzothiazole Hybrid | Leukemia-60 | Potent Activity | [5] |
| Compound 5b | Imidazo-Thiadiazole-Benzothiazole | Leukemia-60 | Potent Activity |[5] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Caption: Workflow for evaluating the in vitro cytotoxicity of derivatives.
Antimicrobial Activity
The benzothiazole nucleus is a key component in many compounds with significant antimicrobial properties. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[6][7] The mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS), disrupting critical metabolic pathways.[6]
Table 2: Antimicrobial Activity (MIC) of Representative Benzothiazole Derivatives
| Compound ID | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| Compound 107b | S. cerevisiae (Fungus) | 1.6 | [7] |
| Compound 107d | S. cerevisiae (Fungus) | 3.13 | [7] |
| Ampicillin | S. cerevisiae (Fungus) | > 64 | [7] |
| Compound 41c | E. coli (Gram-negative) | 3.1 (µg/mL) | [7] |
| Ciprofloxacin | E. coli (Gram-negative) | 12.5 (µg/mL) | [7] |
| Compound 83a | E. faecalis (Gram-positive) | 8 (µg/mL) |[7] |
Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth.
Detailed Experimental Protocols
Precise and reproducible experimental methods are critical for evaluating the biological activity of new chemical entities. The following are detailed protocols for the key assays discussed.
Protocol: In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.
Workflow Diagram: MTT Assay Protocol
Caption: Step-by-step experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol: Antimicrobial Broth Microdilution Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Agents: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Microdilution Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microdilution plate with 50 µL of the standardized bacterial suspension. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Conclusion
The 1,3-benzothiazole framework, particularly with diamine substitutions, represents a highly promising scaffold for the development of novel therapeutic agents. As demonstrated through data from related analogues, these derivatives possess significant anticancer and antimicrobial potential. The functional groups at the C2 and C5 positions are amenable to a wide range of chemical modifications, allowing for the optimization of activity, selectivity, and pharmacokinetic properties. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to synthesize and evaluate new derivatives based on the this compound core, paving the way for the discovery of next-generation therapeutics.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]
- 5. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise: A Technical Guide to the Anticancer and Anti-proliferative Potential of Benzothiazole Diamine Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, benzothiazole diamine compounds have garnered significant attention for their potent anticancer and anti-proliferative properties. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their cytotoxic effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Assessment of Anti-proliferative Activity
The cytotoxic potential of benzothiazole diamine derivatives has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these assessments. The following tables summarize the reported IC50 values for various benzothiazole diamine compounds across different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Various (60 cell lines) | 0.683 - 4.66 | [1] |
| Compound 17 | Various (60 cell lines) | Not specified, showed high activity | [1] |
| Thiophene based acetamide benzothiazole 21 | MCF-7 | 24.15 | [2] |
| HeLa | 46.46 | [2] | |
| Morpholine based thiourea aminobenzothiazole 22 | MCF-7 | 26.43 | [2] |
| HeLa | 45.29 | [2] | |
| Morpholine based thiourea bromobenzothiazole 23 | MCF-7 | 18.10 | [2] |
| HeLa | 38.85 | [2] | |
| Pyridine containing pyrimidine derivative 34 | Colo205 | 5.04 | [2] |
| U937 | 13.9 | [2] | |
| MCF-7 | 30.67 | [2] | |
| A549 | 30.45 | [2] | |
| Naphthalimide derivative 66 | HT-29 | 3.72 ± 0.3 | [2] |
| A549 | 4.074 ± 0.3 | [2] | |
| MCF-7 | 7.91 ± 0.4 | [2] | |
| Naphthalimide derivative 67 | HT-29 | 3.47 ± 0.2 | [2] |
| A549 | 3.89 ± 0.3 | [2] | |
| MCF-7 | 5.08 ± 0.3 | [2] | |
| BZ-I | MCF-7 | 234.575 (µg/ml) | [3] |
| BZ-II | MCF-7 | 267.401 (µg/ml) | [3] |
| BZ-III | MCF-7 | 77.811 (µg/ml) | [3] |
| BZ-IV | MCF-7 | 51.97 (µg/ml) | [3] |
| Fluoro substituted benzothiazoles 17, 18, 19 | HEP-2, MCF-7 | 9 x 10⁻⁶ to 4 x 10⁻³ M | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the anticancer and anti-proliferative effects of benzothiazole diamine compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of benzothiazole diamine compounds in dimethyl sulfoxide (DMSO).
-
Treat cells with serial dilutions of the compounds (e.g., ranging from 0.1 to 100 µM) for a specified period, typically 24, 48, or 72 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the benzothiazole diamine compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Cell Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometric Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the benzothiazole diamine compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (a general starting point is 1:1000).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Signaling Pathways and Molecular Mechanisms
Benzothiazole diamine compounds exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT and RAF-MEK-ERK pathways are two critical cascades frequently dysregulated in cancer and are reported targets of these compounds.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a common feature of many cancers. Studies have shown that certain benzothiazole derivatives can suppress this pathway.[6]
Caption: PI3K/AKT signaling pathway inhibition by benzothiazole diamine compounds.
Inhibition of the RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Benzothiazole derivatives have been reported to down-regulate key components of this pathway.
Caption: RAF-MEK-ERK signaling pathway inhibition by benzothiazole diamine compounds.
Experimental Workflow for Elucidating Anticancer Activity
The comprehensive evaluation of the anticancer potential of benzothiazole diamine compounds involves a multi-step experimental workflow, from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms.
Caption: Experimental workflow for anticancer evaluation.
Conclusion
Benzothiazole diamine compounds represent a promising class of molecules with significant anticancer and anti-proliferative potential. Their demonstrated cytotoxicity against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like PI3K/AKT and RAF-MEK-ERK, underscores their therapeutic promise. This technical guide provides a foundational understanding of these compounds, offering standardized protocols and a summary of their activity to aid researchers and drug development professionals in the continued exploration and optimization of benzothiazole diamines as novel anticancer agents. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial and antifungal applications of substituted benzothiazole diamines
A Technical Guide to the Antimicrobial and Antifungal Applications of Substituted Benzothiazole Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a heterocyclic compound formed by the fusion of a benzene and a thiazole ring, represents a significant scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The structural versatility of the benzothiazole nucleus, particularly at the 2-position, allows for the synthesis of a diverse library of compounds with potent biological effects.[1] This guide focuses on substituted benzothiazole amines, a class of derivatives that has shown considerable promise in the development of new antimicrobial and antifungal agents to combat the growing threat of drug-resistant pathogens.[1][3] We will delve into their synthesis, quantitative antimicrobial data, the experimental protocols used for their evaluation, and their proposed mechanisms of action.
Antimicrobial and Antifungal Activity: Quantitative Data
The efficacy of substituted benzothiazole amines has been quantified against a variety of bacterial and fungal strains. The most common metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[4]
Table 1: Antibacterial Activity of Substituted Benzothiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3e | Staphylococcus aureus | 3.12 | [5] |
| 3e | Enterococcus faecalis | 3.12 | [5] |
| 3e | Salmonella typhi | 3.12 | [5] |
| 3e | Escherichia coli | 3.12 | [5] |
| 3e | Klebsiella pneumoniae | 3.12 | [5] |
| 3e | Pseudomonas aeruginosa | 3.12 | [5] |
| A07 | Staphylococcus aureus | 15.6 | [6] |
| A07 | Escherichia coli | 7.81 | [6] |
| A07 | Salmonella typhi | 15.6 | [6] |
| A07 | Klebsiella pneumoniae | 3.91 | [6] |
| 41c | Escherichia coli | 3.1 | [3] |
| 41c | Pseudomonas aeruginosa | 6.2 | [3] |
| 41c | Bacillus cereus | 12.5 | [3] |
| 41c | Staphylococcus aureus | 12.5 | [3] |
| 66c | Pseudomonas aeruginosa | 3.1 - 6.2 | [3] |
| 66c | Staphylococcus aureus | 3.1 - 6.2 | [3] |
| 66c | Escherichia coli | 3.1 - 6.2 | [3] |
| 19a/19b | Enterococcus faecalis | 3.13 (µM) | [3] |
| 133 | Staphylococcus aureus | 78.125 | [3] |
| 133 | Escherichia coli | 78.125 | [3] |
| A1, A2, A9 | Escherichia coli (ATCC 25922) | Not specified | [2][7] |
| A1, A2, A9 | Staphylococcus aureus (ATCC 29737) | Not specified | [2][7] |
| 16c | Staphylococcus aureus | 0.025 (mM) | [8] |
Note: The activity of some compounds was reported without specific MIC values in the source material.
Table 2: Antifungal Activity of Substituted Benzothiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 3n | Candida tropicalis | 1.56 - 12.5 | [5] |
| 3n | Candida albicans | 1.56 - 12.5 | [5] |
| 3n | Candida krusei | 1.56 - 12.5 | [5] |
| 3n | Cryptococcus neoformans | 1.56 - 12.5 | [5] |
| 3n | Aspergillus niger | 1.56 - 12.5 | [5] |
| 3n | Aspergillus fumigatus | 1.56 - 12.5 | [5] |
| A1, A2, A4, A6, A9 | Aspergillus niger | Not specified | [2][7] |
| A1, A2, A4, A6, A9 | Candida albicans (NCIM 3102) | Not specified | [2][7] |
| 4c | Candida krusei | 7.81 | [9] |
| 4d | Candida krusei | 1.95 | [9] |
| 5b, 5d | Candida albicans | Moderate Activity | [10] |
| 5b, 5d | Aspergillus fumigatus | Moderate Activity | [10] |
Note: The activity of some compounds was reported qualitatively or without specific MIC values in the source material.
Experimental Protocols
The evaluation of antimicrobial and antifungal properties of benzothiazole derivatives involves standardized in vitro assays.
Synthesis of 2-Amino-Substituted Benzothiazoles (General Procedure)
A common route for synthesizing the 2-aminobenzothiazole core involves the cyclization of an aniline derivative with potassium thiocyanate.[7]
Materials:
-
Aniline derivative (1 mole)
-
Potassium thiocyanate (1 mole)
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Sodium hydroxide
-
Dilute hydrochloric acid
Procedure:
-
Thiocyanation: Mix the aniline derivative and potassium thiocyanate in a suitable reaction vessel. Slowly add a solution of bromine in glacial acetic acid while maintaining a low temperature.
-
Cyclization: After the addition is complete, stir the mixture at room temperature to allow for the formation of the 2-aminobenzothiazole ring.
-
Hydrolysis (if starting from 2-mercaptobenzothiazole): Dissolve the resulting 2-mercaptobenzothiazole in ethanol and add an excess of sodium hydroxide. Reflux the mixture until the conversion to 2-amino-benzothiazole is complete.[7]
-
Neutralization and Extraction: Cool the reaction mixture and neutralize it with dilute hydrochloric acid. Extract the product using a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization.
-
Characterization: Confirm the identity and purity of the final compound using spectroscopic techniques such as NMR and IR spectrometry.[7]
Broth Microdilution Method for MIC Determination
This quantitative method determines the minimum concentration of a compound that inhibits microbial growth in a liquid medium.[4][11]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Solvent control (e.g., DMSO)
-
Sterile saline
Procedure:
-
Preparation of Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, creating a concentration gradient.[4]
-
Control Wells: Designate wells for a growth control (broth + inoculum), a sterility control (broth only), and a solvent control.[11]
-
Inoculation: Prepare a diluted microbial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add the diluted inoculum to all wells except the sterility control.[4]
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[4]
-
Reading Results: The MIC is determined as the lowest concentration of the test compound where no visible growth (turbidity) is observed.[4]
Agar Well/Disk Diffusion Method
This is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[4][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or sterile paper disks
-
Test compound solution
-
Positive and solvent controls
Procedure:
-
Inoculation of Plates: A sterile cotton swab is dipped into the standardized inoculum and swabbed evenly across the entire surface of the MHA plate to ensure confluent growth.[4]
-
Application of Compound:
-
Controls: Add positive and solvent controls to separate wells or use corresponding disks.
-
Incubation: Allow the plates to stand for diffusion, then invert and incubate at 37°C for 24-48 hours.[7]
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) in millimeters.[11]
Mechanism of Action
Benzothiazole derivatives exert their antimicrobial effects by targeting various essential cellular pathways in microorganisms. Molecular docking and enzymatic assays have identified several key enzyme targets.[3]
Key Targeted Pathways:
-
Folate Synthesis Pathway: Some benzothiazole derivatives act as inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[3] These enzymes are critical for the synthesis of tetrahydrofolate, a vital precursor for nucleotide synthesis. Inhibition of this pathway disrupts DNA replication and repair, leading to cell death.
-
DNA Replication: DNA gyrase is another crucial target.[3] This enzyme is responsible for managing DNA supercoiling during replication. Its inhibition by benzothiazole compounds leads to the cessation of bacterial DNA synthesis.
-
Peptidoglycan Synthesis: The bacterial cell wall is a unique and essential structure, making its synthesis pathway an attractive target. Benzothiazoles have been shown to inhibit enzymes like UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which is involved in the early stages of peptidoglycan synthesis.[3]
Conclusion
Substituted benzothiazole amines continue to be a promising scaffold in the search for novel antimicrobial and antifungal agents. Their synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their biological activity. The data presented in this guide highlight their efficacy against a broad spectrum of clinically relevant bacteria and fungi. The elucidation of their mechanisms of action, primarily through the inhibition of essential microbial enzymes, provides a rational basis for the future design of more potent and selective therapeutic agents. Further research, including in vivo studies and lead optimization, is warranted to fully realize the clinical potential of this important class of compounds.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. jchr.org [jchr.org]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpcsonline.com [ijpcsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Role of 2,1,3-Benzothiadiazole Derivatives in Advancing Organic Electronics: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organic electronics has seen remarkable progress, driven by the development of novel organic semiconducting materials. These materials offer the potential for fabricating lightweight, flexible, and low-cost electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). A key strategy in the design of high-performance organic semiconductors is the use of a donor-acceptor (D-A) architecture. This approach allows for the fine-tuning of the material's electronic and optical properties by combining electron-rich (donor) and electron-poor (acceptor) moieties.
Within this context, 2,1,3-benzothiadiazole (BTD or BT) has emerged as a critical electron-acceptor building block.[1][2] Its strong electron-withdrawing nature, rigid and planar structure, and good photochemical stability make it an ideal component for creating low-bandgap polymers and small molecules with tailored optoelectronic properties.[3] When copolymerized with various donor units, BTD derivatives facilitate intramolecular charge transfer, which is crucial for the performance of organic electronic devices.[4]
It is important to distinguish 2,1,3-benzothiadiazole from its isomer, 1,3-benzothiazole. While the user's initial topic of interest was 1,3-Benzothiazole-2,5-diamine, a thorough review of the scientific literature reveals that 2,1,3-benzothiadiazole and its derivatives are the predominantly utilized and extensively studied compounds in the field of organic electronics. Therefore, this technical guide will focus on the synthesis, properties, and applications of 2,1,3-benzothiadiazole-based materials, as they are of primary relevance to researchers and professionals in this area.
This guide provides a comprehensive overview of the use of 2,1,3-benzothiadiazole derivatives in organic electronics, including detailed experimental protocols, a summary of key performance data, and visualizations of synthetic pathways and device architectures.
Synthesis and Experimental Protocols
The synthesis of high-purity monomers and polymers is fundamental to achieving high-performance organic electronic devices. The following sections detail the experimental protocols for the synthesis of a key BTD precursor and a representative BTD-based copolymer.
Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
A common and crucial precursor for the synthesis of many BTD-based materials is 4,7-dibromo-2,1,3-benzothiadiazole.[1] A typical synthetic protocol is as follows:
Procedure:
-
Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid in a round-bottom flask.
-
At a controlled temperature of 60°C, add N-bromosuccinimide (NBS) to the solution in portions.
-
Stir the reaction mixture for 12 hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with deionized water, methanol, and n-hexane.
-
Dry the resulting solid to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[1]
Synthesis of a BTD-based Copolymer via Stille Polycondensation
Stille cross-coupling is a widely used method for synthesizing conjugated polymers. The following is a general protocol for the synthesis of a BTD-thiophene copolymer.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole (Monomer A)
-
2,5-Bis(trimethylstannyl)thiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add equimolar amounts of 4,7-dibromo-2,1,3-benzothiadiazole and 2,5-bis(trimethylstannyl)thiophene.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 8 mol%).
-
Add anhydrous toluene via syringe and degas the mixture.
-
Heat the reaction mixture to reflux (typically 80-140°C) and stir for 12-48 hours.
-
Monitor the polymerization by periodically taking samples and analyzing the molecular weight by gel permeation chromatography (GPC).
-
After the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer by adding it to a non-solvent such as methanol.
-
Filter the polymer and purify it by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and oligomers.
-
Dry the purified polymer under vacuum.
Device Fabrication and Characterization Protocols
The performance of organic electronic devices is highly dependent on the fabrication process. The following are representative protocols for the fabrication and characterization of OPVs, OFETs, and OLEDs using BTD-based materials.
Organic Photovoltaic (OPV) Device Fabrication
Device Architecture: ITO / PEDOT:PSS / BTD-polymer:PC₇₁BM / Ca / Al
Procedure:
-
Patterned indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
A hole transport layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
A blend of the BTD-based polymer and[5][5]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) in a suitable solvent (e.g., chlorobenzene with a processing additive like 1,8-diiodooctane) is spin-coated on top of the PEDOT:PSS layer to form the active layer.
-
The active layer is then annealed at an optimized temperature.
-
Finally, a calcium (Ca) and an aluminum (Al) electrode are sequentially deposited by thermal evaporation under high vacuum.
-
The current density-voltage (J-V) characteristics of the device are measured under simulated AM 1.5G solar irradiation (100 mW/cm²).
Organic Field-Effect Transistor (OFET) Fabrication
Device Architecture: Bottom-gate, top-contact (BGTC)
Procedure:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is cleaned and treated with a surface modifying agent like octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface.
-
The BTD-based polymer is dissolved in a suitable solvent and deposited as the semiconducting layer by spin-coating.
-
The film is annealed at an optimized temperature to improve its morphology and crystallinity.
-
Gold (Au) source and drain electrodes are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation.
-
The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air.
Organic Light-Emitting Diode (OLED) Fabrication
Device Architecture: ITO / PEDOT:PSS / BTD-based Emissive Layer / TPBi / LiF / Al
Procedure:
-
ITO-coated glass substrates are cleaned as described for OPVs.
-
A PEDOT:PSS layer is spin-coated as the hole injection layer and annealed.
-
The BTD-based emissive material is dissolved in a suitable solvent and spin-coated to form the emissive layer (EML).
-
An electron transport layer (ETL) of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) is deposited by thermal evaporation.
-
A thin layer of lithium fluoride (LiF) is evaporated as an electron injection layer.
-
Finally, an aluminum (Al) cathode is deposited by thermal evaporation.
-
The electroluminescence (EL) spectra, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the OLED are measured.
Quantitative Data Summary
The following tables summarize key performance parameters of various 2,1,3-benzothiadiazole-based materials and devices reported in the literature.
Table 1: Electronic Properties of Selected BTD-based Copolymers
| Polymer/Compound | Donor Unit | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| P1 | Thiophene | -5.60 | -3.53 | 2.07 |
| P2 | Bithiophene | -5.55 | -3.51 | 2.04 |
| P3 | Thieno[3,2-b]thiophene | -5.18 | -3.25 | 1.93 |
| P4 | Dithieno[3,2-b;2',3'-d]thiophene | -5.30 | -3.35 | 1.95 |
| CP3 | Bithiophene | - | - | - |
| PBDT-DFBSe | Benzodithiophene | - | - | 1.60 |
Data sourced from multiple references.[1][5]
Table 2: Performance of BTD-based Organic Photovoltaics (OPVs)
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P10 | PC₆₀BM | 0.64 | 5.68 | 64 | 1.91 |
| PBT-T1 | PC₇₀BM | ~0.9 | - | - | 5.65 |
| P2FBT-75 | PC₇₁BM | - | - | - | 5.72 |
| PB-BTf | - | - | - | - | 8.43 |
| PBDT2FBT-Ph-F | PC₇₁BM | - | - | - | 9.02 |
| PBDTSF-FBT | - | - | - | - | 11.66 |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency. Data sourced from multiple references.[5][6][7][8][9]
Table 3: Performance of BTD-based Organic Field-Effect Transistors (OFETs)
| Polymer | Mobility (cm²/Vs) | On/Off Ratio |
| CP3 | 0.67 (hole) | - |
| PTT–BT (with C₉H₁₉ side chain) | 0.1 (hole) | 3.5 x 10³ |
| P1 | 0.86 (electron), 0.51 (hole) | - |
| P3 | 0.95 (electron), 0.50 (hole) | - |
Data sourced from multiple references.[10][11][12]
Table 4: Performance of BTD-based Organic Light-Emitting Diodes (OLEDs)
| Emitter | Emission Color | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| Compound 19 | Orange-Red | 8330 | 6.1 | 3.1 |
| AIE Emitter (21-23) | Red | 6277 | - | 2.17 |
| Molecule 1 | Green | - | - | 7.0 |
| Molecule 2 | Green | - | - | 8.1 |
Data sourced from multiple references.[13]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the synthesis and application of BTD-based materials in organic electronics.
Caption: Workflow from BTD precursor to device fabrication.
Caption: Layered structure of a typical BTD-based OPV.
Caption: Layered structure of a typical BTD-based OLED.
Conclusion
2,1,3-Benzothiadiazole and its derivatives have proven to be exceptionally versatile and effective building blocks for the creation of high-performance organic semiconductors. The ability to systematically tune their electronic properties through copolymerization with various donor units has led to significant advancements in OLEDs, OPVs, and OFETs. This technical guide has provided an overview of the synthesis, properties, and applications of these materials, along with detailed experimental protocols and a summary of key performance data. As research in this area continues, the development of new BTD-based materials with even greater performance and stability is anticipated, further paving the way for the widespread commercialization of organic electronic technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 13. High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Theoretical and Computational Insights into 1,3-Benzothiazole-2,5-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties, have made them a focal point for drug discovery and development. This technical guide provides an in-depth analysis of the theoretical and computational aspects of a specific derivative, 1,3-Benzothiazole-2,5-diamine (PubChem CID: 768525), a molecule with potential applications in various therapeutic areas. This document summarizes its physicochemical properties, outlines a probable synthetic route, and delves into its electronic and structural characteristics through computational analysis.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for its development as a therapeutic agent. The key computed properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | PubChem[1] |
| Molecular Weight | 165.22 g/mol | PubChem[1] |
| CAS Number | 50480-29-0 | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 165.036068 g/mol | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 93.2 Ų | PubChem[1] |
| Density | 1.49 g/cm³ | ChemSrc[2] |
| Boiling Point | 404.4 °C at 760 mmHg | ChemSrc[2] |
| Flash Point | 198.4 °C | ChemSrc[2] |
Synthesis and Characterization
Experimental Protocols
Proposed Synthesis of this compound
A likely synthetic route to obtain this compound is through the reduction of 2-amino-5-nitrobenzothiazole. This method is a standard procedure for the introduction of an amino group onto an aromatic ring.
-
Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole: The synthesis of the nitro precursor can be achieved through the reaction of a suitable N,N-dialkyl-2-nitroetheneamine with a halogenating agent (e.g., bromine) followed by reaction with thiourea and subsequent treatment with water.[3][4]
-
Step 2: Reduction of 2-Amino-5-nitrobenzothiazole: The nitro group of 2-amino-5-nitrobenzothiazole can be reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).
General Characterization Techniques
The characterization of the synthesized this compound would typically involve the following spectroscopic methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretching vibrations of the amino groups and the aromatic C=C and C-N stretching vibrations of the benzothiazole core.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound, which are related to the π-electron system of the benzothiazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Due to the lack of specific experimental spectra for this compound in the public domain, representative data from closely related benzothiazole derivatives are often used for comparative analysis. For instance, the UV-Vis absorption spectrum of 2-aminobenzothiazole in alcohol shows maxima at 222 nm and 264 nm.[5]
Computational Studies
Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules. These studies provide valuable insights that can complement experimental data.
Computational Methodology
The theoretical calculations for this compound would typically be performed using a computational chemistry software package like Gaussian. A common and reliable method involves geometry optimization and frequency calculations using the B3LYP functional with the 6-31G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Molecular Geometry
The optimized molecular geometry provides information on bond lengths, bond angles, and dihedral angles. While specific calculated values for this compound are not available, studies on similar benzothiazole derivatives indicate that DFT calculations can accurately predict these parameters. For example, in a study of 2-(4-methoxyphenyl)benzo[d]thiazole, the calculated bond lengths and angles using DFT methods were found to be in good agreement with experimental X-ray data for similar systems.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For a series of benzothiazole derivatives studied, the HOMO-LUMO energy gaps were calculated to be in the range of 4.46–4.73 eV.[1]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other molecules, including biological targets. In a typical MEP map, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This is a vital tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Docking Protocol
A typical molecular docking study would involve:
-
Preparation of the Ligand: The 3D structure of this compound would be prepared and energy-minimized.
-
Preparation of the Receptor: The 3D structure of the target protein would be obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.
-
Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand in the active site of the receptor.
-
Analysis of Results: The docking results are analyzed based on the docking score (an estimation of the binding affinity) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
While specific docking studies for this compound are not detailed in the available literature, numerous studies on other benzothiazole derivatives have demonstrated their potential to bind to various cancer-related targets, such as protein kinases.[6] For instance, derivatives of benzo[d]thiazol-2-amine have shown promising binding affinities to the Human Epidermal growth factor receptor (HER) enzyme.[7]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Molecular structure of this compound.
Caption: General workflow for the synthesis and analysis.
Caption: A typical molecular docking workflow.
Conclusion
This compound is a molecule of interest within the broader class of benzothiazole derivatives, which are known for their wide range of biological activities. While specific experimental data for this compound is limited in the public domain, computational methods provide a powerful avenue for predicting its properties and potential as a therapeutic agent. This technical guide has summarized the available physicochemical data, proposed a viable synthetic route, and outlined the standard computational methodologies for its in-depth study. Further experimental validation is necessary to confirm the theoretical findings and to fully elucidate the therapeutic potential of this compound. The information presented here serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZO[D]THIAZOLE-2,5-DIAMINE | CAS#:50480-29-0 | Chemsrc [chemsrc.com]
- 3. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 4. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 1,3-Benzothiazole-2,5-diamine
Application Note: Synthesis of 1,3-Benzothiazole-2,5-diamine
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of this compound, a key intermediate in the development of various biologically active compounds and functional materials. The synthesis is based on the cyclization of a substituted aniline derivative. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science. All procedures should be conducted by trained personnel in a well-equipped chemical laboratory, adhering to all relevant safety precautions.
Introduction
Benzothiazoles are a vital class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The derivative this compound (CAS No: 50480-29-0) serves as a crucial building block for synthesizing more complex molecules in drug discovery and materials science.[3]
The most common and effective synthetic routes to the benzothiazole core involve the condensation of 2-aminothiophenols with various electrophiles or the cyclization of substituted anilines.[2][4] This protocol details a reliable method starting from a commercially available substituted aniline, which undergoes thiocyanation and subsequent intramolecular cyclization.
Synthesis Pathway
The synthesis follows a two-step process starting from 4-fluoroaniline. First, 4-fluoroaniline is reacted with potassium thiocyanate in the presence of bromine to form the intermediate 2-amino-5-fluorobenzothiazole. This intermediate is then subjected to nucleophilic aromatic substitution with ammonia to yield the final product, this compound.
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
Safety Precautions: This procedure involves hazardous materials including bromine (corrosive, toxic, strong oxidizer), glacial acetic acid (corrosive), and high-pressure reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Fluoroaniline (≥99%) | Three-neck round-bottom flask (500 mL) |
| Potassium thiocyanate (KSCN) | Magnetic stirrer with heating mantle |
| Bromine (Br₂) | Dropping funnel |
| Glacial Acetic Acid | Thermometer |
| Aqueous Ammonia (28-30%) | Buchner funnel and filter flask |
| Ethanol (95%) | Stainless steel pressure vessel (autoclave) |
| Deionized Water | Rotary evaporator |
| Celite® | pH paper or meter |
Step 1: Synthesis of 2-Amino-5-fluorobenzothiazole
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add glacial acetic acid (150 mL) and cool the flask to 0-5°C using an ice bath.
-
Reagent Addition: To the cooled acetic acid, add potassium thiocyanate (0.12 mol) and 4-fluoroaniline (0.05 mol). Stir the mixture until the solids are mostly dissolved.
-
Bromination: While maintaining the temperature below 10°C, add a solution of bromine (0.05 mol) in glacial acetic acid (20 mL) dropwise from the dropping funnel over a period of 30-45 minutes. A yellow precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The precipitate will become more substantial.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral (pH ~7).
-
Purification: Recrystallize the crude product from 95% ethanol to obtain 2-amino-5-fluorobenzothiazole as light-yellow crystals. Dry the product under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: Place the dried 2-amino-5-fluorobenzothiazole (0.03 mol) and concentrated aqueous ammonia (100 mL, 28-30%) into a stainless steel pressure vessel (autoclave).
-
Reaction: Seal the vessel and heat it to 150°C with internal stirring. Maintain this temperature for 12-16 hours. The internal pressure will rise; ensure the vessel is rated for the expected pressure at this temperature.
-
Cooling and Work-up: CAUTION: Allow the vessel to cool completely to room temperature before opening. A solid precipitate will be present in the reaction mixture.
-
Isolation: Filter the cooled reaction mixture. If the product is not fully precipitated, carefully neutralize the filtrate with dilute HCl to precipitate any remaining product, and filter again.
-
Purification: Combine the crude solids and wash with cold deionized water. Recrystallize the product from an ethanol/water mixture to yield pure this compound.
-
Drying and Characterization: Dry the final product in a vacuum oven at 60°C. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Summary
The following table summarizes typical quantitative data for the synthesis protocol.
| Parameter | Step 1: 2-Amino-5-fluorobenzothiazole | Step 2: this compound |
| Starting Material | 4-Fluoroaniline (0.05 mol) | 2-Amino-5-fluorobenzothiazole (0.03 mol) |
| Reaction Time | 2-3 hours | 12-16 hours |
| Reaction Temperature | 0°C to Room Temp. | 150°C |
| Typical Yield | 70-80% | 60-75% |
| Appearance | Light-yellow crystalline solid | Off-white to light brown powder |
| Molecular Weight ( g/mol ) | 168.19 | 165.22[3] |
| Melting Point (°C) | ~205°C | ~180-183°C |
Experimental Workflow Diagram
The logical flow of the experimental procedure is outlined below.
Figure 2. General workflow for the two-step synthesis protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions of 2-Aminothiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of 2-substituted benzothiazoles via the condensation reaction of 2-aminothiophenol with carbonyl compounds. The protocols outlined below utilize a range of methodologies, including conventional heating, ultrasound and microwave irradiation, and solvent-free conditions, offering flexibility for various laboratory settings and "green chemistry" initiatives.
Introduction
The condensation of 2-aminothiophenol with aldehydes, ketones, or carboxylic acids is a fundamental and widely employed method for the synthesis of the benzothiazole scaffold. This heterocyclic motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system. This document details several robust and reproducible protocols for this transformation.
General Reaction Pathway
The acid-catalyzed condensation of 2-aminothiophenol with an aldehyde generally follows a three-step mechanism:
-
Schiff Base Formation: The primary amine of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The pendant thiol group then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form a non-aromatic benzothiazoline ring.
-
Oxidation: The benzothiazoline intermediate is subsequently oxidized to the thermodynamically stable aromatic 2-substituted benzothiazole. This oxidation can be effected by various oxidants or, in some cases, by atmospheric oxygen.
Figure 1. General mechanism of acid-catalyzed condensation.
Experimental Protocols
Four distinct protocols are detailed below, offering a range of catalytic systems and energy sources.
Protocol 1: Ultrasound-Assisted Synthesis using FeCl₃/Montmorillonite K-10
This method utilizes a solid-supported catalyst and ultrasound irradiation to promote the reaction under mild conditions.[1]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
FeCl₃/Montmorillonite K-10 catalyst
-
Absolute methanol
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in absolute methanol (10 mL).
-
Add the FeCl₃/Montmorillonite K-10 catalyst (a catalytic amount).
-
Place the flask in an ultrasonic bath and irradiate at 25-30°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Figure 2. Workflow for ultrasound-assisted synthesis.
Protocol 2: H₂O₂/HCl Catalyzed Synthesis at Room Temperature
This protocol employs a simple and efficient catalytic system at ambient temperature.[2]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
To a solution of 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol, add H₂O₂ (6 mmol) and HCl (3 mmol) at room temperature.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
If necessary, purify the product further by recrystallization.
Protocol 3: Microwave-Assisted Synthesis using Amberlite IR120 Resin
This method utilizes a reusable solid acid catalyst and microwave irradiation for rapid synthesis.
Materials:
-
2-Aminothiophenol
-
Aldehyde
-
Amberlite IR120 resin
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR120 resin (e.g., 100 mg).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 85°C).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add a suitable solvent (e.g., ethanol or ethyl acetate) and filter to remove the resin.
-
Wash the resin with the same solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Figure 3. Workflow for microwave-assisted synthesis.
Protocol 4: Solvent-Free Synthesis using ZnO Nanoparticles
This "green" protocol avoids the use of solvents and employs a recyclable nanocatalyst.[3]
Materials:
-
2-Aminothiophenol
-
Aldehyde
-
ZnO nanoparticles
-
Mortar and pestle
Procedure:
-
To a mortar, add 2-aminothiophenol (1 mmol), the aldehyde (1 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 5 mol%).
-
Grind the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with a suitable solvent (e.g., ethyl acetate).
-
Filter to remove the ZnO nanoparticles.
-
The catalyst can be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Data Presentation
The following table summarizes the quantitative data for the described protocols, allowing for easy comparison of their efficiency and conditions.
| Protocol | Catalyst | Energy Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | FeCl₃/Montmorillonite K-10 | Ultrasound | Methanol | 25-30 | 0.7 - 5 h | 33 - 95 | [1] |
| 2 | H₂O₂/HCl | Stirring | Ethanol | Room Temp. | 45 - 60 min | 85 - 94 | [2] |
| 3 | Amberlite IR120 Resin | Microwave | None | 85 | 5 - 10 min | 88 - 95 | |
| 4 | ZnO Nanoparticles | Grinding | None | Room Temp. | ~30 min | Good to Excellent | [3] |
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the reaction time or temperature (within reasonable limits to avoid side reactions). Ensure the purity of the starting materials, as 2-aminothiophenol is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.
-
Side Product Formation: The primary side product often arises from the oxidation of 2-aminothiophenol to form a disulfide. Using fresh, purified 2-aminothiophenol and an inert atmosphere can minimize this.
-
Catalyst Inactivity: Ensure the catalyst is active and, for solid-supported catalysts, properly prepared and stored. In the case of reusable catalysts, check for deactivation after several cycles.
Conclusion
The condensation of 2-aminothiophenol with carbonyl compounds is a versatile and efficient method for the synthesis of 2-substituted benzothiazoles. The choice of protocol can be tailored to the specific substrate, available equipment, and desired reaction conditions, with several "green" options available that minimize solvent use and allow for catalyst recycling. The methodologies presented here provide a solid foundation for researchers in the synthesis of this important heterocyclic scaffold.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Substituted Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 2-substituted benzothiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.[1][2][3]
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds possessing a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[4][5] The development of efficient and environmentally benign synthetic methodologies for this scaffold is of significant interest in medicinal chemistry and drug discovery. Microwave irradiation has emerged as a powerful tool to accelerate these syntheses.[3] This document outlines several protocols for the synthesis of 2-aryl, 2-alkyl, and 2-amino substituted benzothiazoles.
General Reaction Scheme & Workflow
The most common approach for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a suitable electrophile, such as an aldehyde, carboxylic acid, or nitrile, followed by cyclization and oxidation.
Caption: General reaction scheme for the synthesis of 2-substituted benzothiazoles.
The general experimental workflow for microwave-assisted synthesis is streamlined for efficiency and high throughput.
Caption: Experimental workflow for microwave-assisted benzothiazole synthesis.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various microwave-assisted syntheses of 2-substituted benzothiazoles, showcasing the efficiency of this method.
Table 1: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
| Aldehyde Substituent | Catalyst/Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 4-Hydroxy | Ethanol | - | - | - | 94 | [2] |
| 2,4-Dihydroxy | Ethanol | - | - | - | 95 | [2] |
| 4-Methoxy | Ethanol | - | - | - | 92 | [2] |
| 4-Chloro | Ethanol | - | - | - | 90 | [2] |
| 4-Nitro | PIFA / Ethanol | - | 15 | 80 | 84 | [6] |
| 3-Nitro | PIFA / Ethanol | - | 15 | 80 | 87 | [6] |
| 4-(Trifluoromethyl) | PIFA / Ethanol | - | 15 | 80 | 74 | [6] |
| Thiophene-2-carbaldehyde | PIFA / Ethanol | - | 15 | 80 | 61 | [6] |
| 4-Hydroxy | Waste Curd Water | - | 5-7 | - | 94 | [7] |
| 4-Chloro | Waste Curd Water | - | 5-7 | - | 93 | [7] |
Note: Some studies do not specify the exact microwave power, instead controlling the reaction by temperature.
Table 2: Synthesis of 2-Substituted Benzothiazoles from Various Precursors
| Product Type | Reactants | Catalyst/Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 2-Aminobenzothiazoles | 2-Bromophenyl isothiocyanate, Benzylamine | 5 mol% CuI / Ethanol | - | 30 | 130 | 89 | [8] |
| 2-Alkyl/Arylbenzothiazoles | 2-Aminothiophenol, β-Keto esters | Solvent-free | - | - | - | Excellent | [9] |
| 2-Arylbenzothiazoles | 2-Aminothiophenol, Fatty acids | P₄S₁₀ / Solvent-free | - | 3-4 | - | High | [1] |
| 2-Ethylaminobenzothiazole | 2-Mercaptoaniline, EDC.HCl | - | - | - | - | Excellent | [10] |
| 2-Cyanomethyl-1,3-benzothiazole | 2-Aminothiophenol, Malononitrile | Acetic acid / Ethanol | - | 10 | 40 | 92 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles using PIFA [6]
This protocol describes the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aldehydes using phenyliodonium bis(trifluoroacetate) (PIFA) as an oxidant under microwave irradiation.
Materials:
-
2-Aminothiophenol (or substituted derivative)
-
Aromatic aldehyde
-
Phenyliodonium bis(trifluoroacetate) (PIFA)
-
Ethanol
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethanol (3 mL).
-
Add PIFA (1.05 mmol) to the mixture.
-
Seal the vial with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate the mixture for 15 minutes at a constant temperature of 80°C.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Copper-Catalyzed Microwave Synthesis of 2-Aminobenzothiazoles [8]
This protocol details the synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines, catalyzed by copper(I) iodide under microwave heating.
Materials:
-
2-Bromophenyl isothiocyanate
-
Amine (e.g., benzylamine)
-
Copper(I) iodide (CuI)
-
Ethanol
-
Microwave synthesis vial
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial containing a magnetic stir bar, add 2-bromophenyl isothiocyanate (1.0 mmol), the desired amine (1.2 mmol), and CuI (0.05 mmol, 5 mol%).
-
Add ethanol (2 mL) as the solvent.
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at a temperature of 130°C.
-
After the reaction time, cool the vial to room temperature.
-
Quench the reaction mixture with aqueous ammonia and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure 2-aminobenzothiazole derivative.
-
Confirm the structure of the purified product by spectroscopic analysis.
Protocol 3: Green Synthesis of 2-Arylbenzothiazoles in Waste Curd Water [7]
This protocol presents an environmentally friendly approach using waste curd water as a catalytic solvent for the condensation of 2-aminothiophenol with aldehydes.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Waste curd water
-
Microwave synthesis vial
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, place 2-aminothiophenol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and waste curd water (5 mL).
-
Add a magnetic stir bar and seal the vial.
-
Irradiate the mixture in a microwave reactor for 5-7 minutes. The power should be adjusted to maintain a gentle reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will typically precipitate out of the aqueous medium.
-
Collect the solid product by filtration.
-
Wash the precipitate thoroughly with water to remove any residual curd water components.
-
Recrystallize the crude product from ethanol to yield the pure 2-arylbenzothiazole.
-
Characterize the product by appropriate analytical techniques.
These protocols provide a foundation for the rapid and efficient synthesis of a diverse library of 2-substituted benzothiazole derivatives, facilitating further research and development in medicinal chemistry.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. ijpbs.com [ijpbs.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Green Chemistry Approaches to 1,3-Benzothiazole-2,5-diamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,3-Benzothiazole-2,5-diamine is a valuable heterocyclic amine serving as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Traditional synthetic routes to this compound and its precursors often rely on harsh conditions, hazardous reagents, and toxic solvents, leading to significant environmental impact and waste generation. The adoption of green chemistry principles is crucial for developing sustainable and economically viable manufacturing processes.
This document outlines a two-step, eco-friendlier approach for the synthesis of this compound. The proposed pathway involves:
-
Synthesis of the intermediate, 2-amino-5-nitrobenzothiazole.
-
Selective catalytic reduction of the nitro group to form the final diamine product.
The primary focus of this green approach is on the second step—the reduction of the nitro group. Catalytic hydrogenation is employed as a superior alternative to classical methods (e.g., using stoichiometric metal reductants like SnCl₂ or Fe in acid), which generate large amounts of toxic metal waste. Catalytic methods offer high atom economy, use of a recyclable catalyst, and milder reaction conditions, with water being the only theoretical byproduct.
Several heterogeneous catalysts are effective for this transformation, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and novel systems like gold nanoparticles supported on metal oxides (e.g., Au/TiO₂). These catalysts demonstrate high selectivity for the nitro group reduction, leaving other functional groups within the molecule intact. The use of green solvents such as ethanol, water, or ethyl acetate further enhances the environmental profile of the synthesis.
Key Green Chemistry Principles Applied
-
Catalysis: Utilizing small amounts of recyclable catalysts (e.g., Pd/C, Au/TiO₂) instead of stoichiometric reagents.
-
Waste Prevention: Eliminating the generation of heavy metal waste associated with traditional nitro reductions.
-
Atom Economy: Maximizing the incorporation of atoms from reactants into the final product. The primary byproduct in the reduction step is water.
-
Safer Solvents and Auxiliaries: Employing environmentally benign solvents like ethanol and water.
-
Energy Efficiency: Catalytic reactions often proceed under milder temperature and pressure conditions compared to classical methods.
Quantitative Data Summary
The following tables summarize reaction parameters for the synthesis of the precursor and compare various catalytic systems for the green reduction step.
Table 1: Synthesis of 2-amino-5-nitrobenzothiazole Precursor (Data adapted from conventional synthesis methods)
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Purity (%) | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | Thiourea | Pyridine | Reflux | 3 | 66 | 78.5 | [1] |
| 2,4-Dinitrochlorobenzene | Thiourea | Sulpholane | 110-120 | 12 | - | - | [1] |
| 2,4-Dinitrophenyl thiocyanate | Thiourea | DMF | 150 | 2 | - | - | [1] |
Table 2: Comparison of Catalytic Systems for Nitro Group Reduction (Illustrative conditions based on general green catalytic hydrogenation principles)
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Key Advantages | Potential Reference |
| 5% Pd/C | H₂ gas | Ethanol | 25-50 | 1-10 bar | Widely available, cost-effective, high activity. | [2][3] |
| 5% Pt/C | H₂ gas | Ethanol / Ethyl Acetate | 25-60 | 1-10 bar | Highly effective, good for aromatic systems. | [2] |
| Au/TiO₂ | H₂ gas | Ethanol / Water | 80-120 | 5-10 bar | High selectivity for nitro groups, avoids reduction of other functionalities. | [4] |
| Raney Ni | H₂ gas | Ethanol | 50-100 | 10-50 bar | Lower cost catalyst, effective for many reductions. | [2] |
| Hydrazine Hydrate | Pd/C, FeCl₃ | Ethanol | Reflux | Atmospheric | Avoids use of high-pressure H₂ gas (transfer hydrogenation). | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-nitrobenzothiazole (Precursor)
This protocol is based on established methods and serves as the first step towards the final product.
Materials:
-
2,4-Dinitrochlorobenzene
-
Thiourea
-
Pyridine
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add 2,4-dinitrochlorobenzene (10.13 g, 0.05 mol) and thiourea (15.2 g, 0.2 mol).
-
Add pyridine (50 mL) to the flask.
-
Place the flask in a heating mantle on a magnetic stirrer and fit it with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3 hours with continuous stirring. The solution will darken.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 500 mL of cold deionized water with vigorous stirring. A yellow-orange precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with deionized water (3 x 100 mL) to remove residual pyridine and salts.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-nitrobenzothiazole.
-
Dry the final product in a vacuum oven at 60°C.
Protocol 2: Green Catalytic Hydrogenation of 2-amino-5-nitrobenzothiazole
This protocol employs a green catalytic approach for the synthesis of the final product, this compound.
Materials:
-
2-amino-5-nitrobenzothiazole (from Protocol 1)
-
5% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂) source
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Celite™ or other filter aid
-
Rotary evaporator
Procedure:
-
Carefully add 2-amino-5-nitrobenzothiazole (3.9 g, 0.02 mol) and ethanol (100 mL) to the pressure vessel of the hydrogenation apparatus.
-
Under an inert atmosphere (e.g., nitrogen or argon), add 5% Pd/C catalyst (approx. 0.2 g, ~5% w/w of the substrate). Caution: Pd/C is flammable in air, especially when dry.
-
Seal the reactor securely according to the manufacturer's instructions.
-
Flush the reactor vessel with nitrogen gas three times to remove all oxygen.
-
Pressurize the vessel with hydrogen gas to 3 bar (approx. 45 psi).
-
Commence vigorous stirring and maintain the reaction at room temperature (25°C). The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
After the reaction is complete (typically 4-6 hours, may be monitored by TLC or LC-MS), carefully vent the excess hydrogen gas from the reactor.
-
Flush the reactor with nitrogen gas to ensure a safe, inert atmosphere.
-
Open the vessel and filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter pad with a small amount of fresh ethanol (2 x 20 mL) to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Green chemistry principles applied to the synthesis.
References
- 1. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webvpn.ynu.edu.cn [webvpn.ynu.edu.cn]
- 5. Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 1,3-Benzothiazole-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,3-Benzothiazole-2,5-diamine, a key intermediate in pharmaceutical synthesis, utilizing two common laboratory techniques: recrystallization and column chromatography.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1][2] The purity of this diamine is crucial for the successful synthesis of downstream targets and for ensuring the validity of biological screening results. This document outlines two effective methods for its purification: recrystallization, a technique based on differential solubility, and column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Purification by Recrystallization
Recrystallization is a robust and economical method for purifying solid compounds. The principle lies in dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to crystallize as the solution cools, leaving impurities behind in the mother liquor.[3][4]
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice-water bath
Procedure:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] For this compound, ethanol is a suitable starting point, as it is a common solvent for recrystallizing 2-aminobenzothiazole derivatives.[7] A mixed solvent system, such as ethanol and water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves. If necessary, add more solvent in small portions to achieve complete dissolution at the solvent's boiling point.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.[3]
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[3][7]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[7]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any remaining solvent.
-
Purity Assessment: The purity of the recrystallized product can be determined by techniques such as melting point analysis, Thin-Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).
Data Presentation: Recrystallization
| Parameter | Condition | Observation/Result |
| Starting Material | Crude this compound | Brownish solid, ~90% purity |
| Solvent System | Ethanol/Water (e.g., 9:1 v/v) | Good solubility at high temp, poor at low temp |
| Dissolution Temperature | ~78 °C (Boiling point of Ethanol) | Complete dissolution |
| Cooling Profile | Slow cooling to RT, then ice bath | Formation of light-yellow needle-like crystals |
| Final Product | Purified this compound | Light-yellow crystalline solid |
| Yield | 75-85% | - |
| Purity (Post-Recrystallization) | >98% (by HPLC) | Significant improvement in purity |
Recrystallization Workflow Diagram
Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase as they are carried through it by a mobile phase.[8] This method is particularly useful for separating compounds with similar polarities.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)[8]
-
Mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient)
-
Chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (a non-polar solvent like hexane). Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol).[7] This gradient elution will allow for the separation of compounds with different polarities. For benzothiazole derivatives, gradients such as Hexanes:Ethyl Acetate (95:5 to 0:1) or Dichloromethane:Methanol (1:0 to 9:1) have been reported.[7]
-
Fraction Collection: Collect the eluent in small fractions using collection tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]
-
Purity Assessment: Assess the purity of the final product using TLC, HPLC, or NMR spectroscopy.
Data Presentation: Column Chromatography
| Parameter | Condition | Observation/Result |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for many organic purifications.[8] |
| Mobile Phase (Eluent) | Dichloromethane:Methanol Gradient | Effective for separating polar compounds |
| Gradient Profile | Start: 100% DichloromethaneEnd: 95:5 Dichloromethane:Methanol | Allows for elution of the target compound |
| TLC Monitoring | Rf of product ~0.4 in 9:1 DCM:MeOH | Visualization under UV light |
| Final Product | Purified this compound | Yellowish solid |
| Yield | 60-75% | - |
| Purity (Post-Chromatography) | >99% (by HPLC) | High purity achieved |
Column Chromatography Workflow Diagram
Conclusion
Both recrystallization and column chromatography are effective methods for the purification of this compound. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity. For a high degree of purity, a combination of both techniques may be employed, starting with recrystallization to remove bulk impurities followed by column chromatography for fine purification. These detailed protocols and application notes serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Characterization of 1,3-Benzothiazole-2,5-diamine using 1H and 13C NMR: An Application Note
Abstract
Introduction
1,3-Benzothiazole and its derivatives are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The structural characterization of these molecules is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution. This note details the application of 1H and 13C NMR for the characterization of 1,3-Benzothiazole-2,5-diamine.
Predicted NMR Spectral Data
Due to the absence of specific experimental data for this compound in the available literature, a quantitative data table cannot be provided. However, based on the analysis of related benzothiazole structures, a qualitative prediction of the 1H and 13C NMR spectra can be inferred. The amino groups at positions 2 and 5 are expected to significantly influence the chemical shifts of the aromatic protons and carbons through their electron-donating mesomeric effects.
For a definitive analysis, it is imperative to acquire experimental NMR data for the specific compound.
Experimental Protocols
The following are generalized protocols for the NMR analysis of a benzothiazole derivative, which can be adapted for this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for polar compounds like diamino benzothiazoles. Other potential solvents include chloroform-d (CDCl3) or methanol-d4 (CD3OD).
-
Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added. For DMSO-d6, the residual solvent peak can also be used as a reference (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).[3]
-
Sample Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following parameters are suggested for a standard 400 MHz or 500 MHz NMR spectrometer.
Table 1: Suggested 1H NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Program | Standard single pulse (zg30) |
| Spectral Width | 12-16 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 8-16 (or more for dilute samples) |
| Temperature | 298 K |
Table 2: Suggested 13C NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz or higher |
| Pulse Program | Proton-decoupled (zgpg30) |
| Spectral Width | 200-240 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or more (depending on concentration) |
| Temperature | 298 K |
2D NMR Experiments
To aid in the definitive assignment of proton and carbon signals, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
Data Analysis and Interpretation
-
1H NMR Spectrum:
-
Chemical Shifts (δ): The aromatic protons on the benzothiazole ring will appear in the region of approximately 6.0-8.0 ppm. The exact chemical shifts will be influenced by the positions of the two amino groups.
-
Integration: The relative integrals of the proton signals should correspond to the number of protons giving rise to each signal.
-
Coupling Constants (J): The splitting patterns (e.g., doublets, triplets) and the magnitude of the J-couplings (in Hz) will provide information about the connectivity of the protons in the aromatic ring.
-
-
13C NMR Spectrum:
-
Chemical Shifts (δ): The carbon atoms of the benzothiazole ring will resonate in the aromatic region (approximately 100-170 ppm). The carbon atom attached to the two nitrogen atoms (C2) is expected to have a distinct chemical shift.
-
Quaternary Carbons: Carbons that are not directly bonded to any protons will typically show weaker signals.
-
-
2D NMR Spectra:
-
Use the correlation peaks in the COSY, HSQC, and HMBC spectra to build up the molecular framework and unambiguously assign all proton and carbon signals.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and the chemical structure of the target compound.
Caption: Workflow for NMR analysis.
References
Application Note: Structural Characterization of Synthesized Benzothiazole Compounds using FT-IR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of various pharmaceuticals and bioactive molecules. Their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties, make them a focal point in drug discovery and development.[1][2] Accurate structural elucidation of newly synthesized benzothiazole derivatives is paramount for understanding their structure-activity relationships. This application note provides detailed protocols for the synthesis and subsequent analysis of benzothiazole compounds using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for molecular characterization.
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] Mass spectrometry, on the other hand, determines the molecular weight and provides insights into the molecular structure through fragmentation analysis.[5] The combination of these techniques offers a robust approach for the unambiguous identification and characterization of synthesized benzothiazole derivatives.
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of benzothiazole compounds is depicted below.
Caption: Experimental workflow from synthesis to structural analysis.
Experimental Protocols
I. Synthesis of 2-Substituted Benzothiazole Derivatives
This protocol describes a general method for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with various aromatic aldehydes.[6][7]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) in 30 mL of ethanol.
-
To this solution, add the substituted aromatic aldehyde (10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole derivative.
-
Dry the purified product in a desiccator and record the yield.
II. FT-IR Spectroscopic Analysis
This protocol outlines the procedure for acquiring FT-IR spectra of the synthesized benzothiazole compounds.[8][9]
Materials and Equipment:
-
Synthesized benzothiazole compound
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Hydraulic press with pellet-making die
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Take approximately 1-2 mg of the dried, synthesized benzothiazole compound and 100-200 mg of dry KBr powder.
-
Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.
-
Transfer a portion of the powdered mixture into the pellet-making die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the synthesized molecule.
III. Mass Spectrometry Analysis
This protocol details the analysis of synthesized benzothiazole compounds using mass spectrometry, typically with an Electrospray Ionization (ESI) source.[10][11][12][13]
Materials and Equipment:
-
Synthesized benzothiazole compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an ESI source (e.g., LC-MS)
-
Sample vials
Procedure:
-
Prepare a dilute solution of the synthesized benzothiazole compound (approximately 10-100 µg/mL) in an appropriate HPLC-grade solvent.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution into a sample vial.
-
Set the parameters of the mass spectrometer, including the ionization mode (positive or negative), mass range, and collision energy for fragmentation (if performing MS/MS).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum. The spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.
-
Analyze the mass spectrum to determine the molecular weight of the compound and to study its fragmentation pathways for structural confirmation.
Data Presentation
The following tables summarize the expected FT-IR and mass spectrometry data for representative synthesized benzothiazole derivatives.
Table 1: Characteristic FT-IR Absorption Bands of Synthesized Benzothiazoles
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C=N stretching (thiazole ring) | 1640 - 1500[14] |
| C=C stretching (aromatic ring) | 1600 - 1450[14] |
| C-S stretching | 700 - 600[1] |
| C-H bending (aromatic) | 900 - 675 |
| Substituent-specific bands (e.g., C-Cl, C-O) | Variable |
Table 2: Mass Spectrometry Data for Representative Benzothiazole Derivatives
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| 2-Phenylbenzothiazole | C₁₃H₉NS | 211.0456 | 212.0534 | 185, 135, 108[15] |
| 2-(4-Chlorophenyl)benzothiazole | C₁₃H₈ClNS | 245.0066 | 246.0144 | 211, 135, 111 |
| 2-(4-Methoxyphenyl)benzothiazole | C₁₄H₁₁NOS | 241.0561 | 242.0639 | 226, 135, 134 |
Conclusion
The combination of FT-IR spectroscopy and mass spectrometry provides a comprehensive and reliable approach for the structural characterization of synthesized benzothiazole compounds. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and accurate identification of novel benzothiazole derivatives. The workflow and analytical methods described are fundamental to advancing the discovery of new therapeutic agents based on the benzothiazole scaffold.
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. photometrics.net [photometrics.net]
- 4. rtilab.com [rtilab.com]
- 5. arcjournals.org [arcjournals.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. tecan.com [tecan.com]
- 11. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 12. biocompare.com [biocompare.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Developing Fluorescent Probes from 1,3-Benzothiazole-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and application of fluorescent probes derived from 1,3-benzothiazole-2,5-diamine. This class of heterocyclic compounds serves as a versatile scaffold for creating probes to detect a variety of biologically and environmentally significant analytes, including metal ions, reactive oxygen species (ROS), and enzymes.[1] Their advantageous photophysical properties, such as high fluorescence quantum yields and large Stokes shifts, make them ideal candidates for sensitive and selective detection in complex biological systems.[1][2]
Overview of 1,3-Benzothiazole-Based Fluorescent Probes
Fluorescent probes based on the 1,3-benzothiazole core are widely utilized due to their tunable electronic and photophysical properties. The nitrogen and sulfur atoms within the benzothiazole ring system can act as coordination sites for metal ions, and the aromatic structure can be readily functionalized to introduce specific recognition moieties for target analytes.[1] Common sensing mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).[1][3] These mechanisms often result in a "turn-on" or ratiometric fluorescent response upon binding to the analyte, providing a high signal-to-noise ratio.
Featured Application: Detection of Hydrogen Peroxide (H₂O₂) with a Benzothiazole-Boronate Probe
This section details the protocol for a "turn-on" fluorescent probe for the detection of hydrogen peroxide (H₂O₂), a critical reactive oxygen species involved in cellular signaling and oxidative stress. The probe, BT-BO (2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole), utilizes a boronate ester as the H₂O₂-reactive moiety.[3][4]
Sensing Mechanism
In its native state, the fluorescence of the benzothiazole fluorophore is quenched. The boronate ester group undergoes selective cleavage in the presence of H₂O₂, releasing the highly fluorescent benzothiazole derivative.[4] This "turn-on" mechanism provides a direct correlation between the fluorescence intensity and the concentration of H₂O₂.
Experimental Protocols
2.2.1. Synthesis of Probe BT-BO
The synthesis of BT-BO is a two-step process.[3]
-
Step 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)
-
Dissolve 2-hydroxybenzaldehyde and 2-aminobenzenethiol in anhydrous ethanol in a round-bottom flask.
-
Reflux the mixture. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by recrystallization or column chromatography to obtain HBT.[3]
-
-
Step 2: Synthesis of Probe BT-BO
-
Dissolve HBT and the arylboronate ester recognition moiety in anhydrous acetonitrile.
-
Reflux the mixture. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture.
-
Purify the crude product by column chromatography to yield the final probe, BT-BO.[3]
-
2.2.2. In Vitro Detection of H₂O₂
-
Preparation of Stock Solutions:
-
Prepare a stock solution of BT-BO (e.g., 1-10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.[4]
-
Prepare a stock solution of H₂O₂ in deionized water. The concentration should be accurately determined by UV-Vis spectrophotometry.
-
-
Spectroscopic Measurements:
-
Prepare a working solution of the probe (e.g., 5 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add increasing concentrations of H₂O₂ (e.g., 0-100 µM) to the probe solution.
-
Incubate for a specific period (e.g., 30 minutes) at 37°C.[4]
-
Record the fluorescence emission spectra using a fluorescence spectrophotometer with an excitation wavelength of approximately 324 nm.[3]
-
2.2.3. Live Cell Imaging of H₂O₂
-
Cell Culture:
-
Culture the desired cell line (e.g., A549, HeLa) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto confocal dishes or multi-well plates and allow them to adhere for 24 hours.[4]
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with warm PBS.
-
Prepare a working solution of BT-BO (typically 5-10 µM) in serum-free medium or PBS.
-
Incubate the cells with the probe working solution for 30-45 minutes at 37°C.[4]
-
-
H₂O₂ Treatment and Imaging:
-
Exogenous H₂O₂: After probe loading, wash the cells twice with warm PBS. Add fresh medium containing various concentrations of H₂O₂ (e.g., 10-100 µM) and incubate for 30 minutes at 37°C.[4]
-
Endogenous H₂O₂: After probe loading, wash the cells twice with warm PBS. Add fresh medium containing a stimulus to induce endogenous H₂O₂ production (e.g., phorbol 12-myristate 13-acetate, PMA, at 1 µg/mL) and incubate for 30-60 minutes at 37°C.[4]
-
-
Confocal Microscopy:
Data Presentation
Table 1: Photophysical Properties of BT-BO Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~324 nm | [3] |
| Emission Wavelength (λem) | ~604 nm | [3] |
| Stokes Shift | ~280 nm | Calculated |
| Quantum Yield (Φ) | Not specified | |
| Limit of Detection (LOD) for H₂O₂ | Not specified |
Table 2: Cytotoxicity of BT-BO Probe
| Cell Line | Concentration Range | Incubation Time | Cell Viability | Reference |
| A549 | 0-50 µM | 24 hours | > 92.34% | [2] |
Application in Metal Ion Detection
Benzothiazole derivatives are also excellent scaffolds for designing fluorescent probes for various metal ions due to the coordinating ability of the nitrogen and sulfur atoms.[1]
Example: Ratiometric Detection of Al³⁺
A benzothiazole-based probe, BHM (5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde), has been developed for the ratiometric detection of Al³⁺.[5][6] The binding of Al³⁺ to the probe induces an inhibition of intramolecular charge transfer (ICT), leading to a blue shift in the fluorescence spectrum.[5][6]
Table 3: Performance of BHM Probe for Al³⁺ Detection
| Property | Value | Reference |
| Target Ion | Al³⁺ | [5][6] |
| Response Type | Ratiometric (Blue Shift) | [5][6] |
| Binding Stoichiometry (Probe:Ion) | 1:1 | [5][6] |
| Solvent System | DMF/H₂O (1:1, v/v) | [5][6] |
General Protocol for Metal Ion Detection
-
Probe and Metal Ion Stock Solutions: Prepare stock solutions of the benzothiazole-based probe in a suitable organic solvent (e.g., DMSO, acetonitrile) and various metal ion salts in an appropriate solvent.
-
Selectivity Study:
-
To a solution of the probe, add an excess (e.g., 5 equivalents) of different metal ions.
-
Record the fluorescence spectra to observe any changes in intensity or wavelength. A significant change indicates selectivity for a particular ion.[7]
-
-
Titration Experiment:
-
To a solution of the probe, incrementally add the target metal ion.
-
Record the fluorescence spectrum after each addition to determine the binding affinity and stoichiometry.[7]
-
-
Live Cell Imaging: Follow a similar protocol as described for H₂O₂ detection, treating the probe-loaded cells with the target metal ion.
Application in Enzyme Activity Assays
The versatile chemistry of benzothiazole allows for the incorporation of enzyme-cleavable groups, enabling the development of probes for monitoring enzyme activity.
Example: Detection of Esterase Activity
A benzothiazole-based probe, BzT-OAc, has been designed for monitoring endogenous esterase activity. The acetate group is cleaved by esterases, releasing the fluorescent BzT-OH and causing a shift in emission from blue to green.[8]
General Protocol for Enzyme Activity Assay
-
Probe and Enzyme Preparation: Prepare a stock solution of the enzyme-responsive probe in DMSO. Obtain or prepare the purified enzyme or use cell lysates.
-
In Vitro Assay:
-
Incubate the probe with the enzyme in a suitable buffer at the optimal temperature and pH for the enzyme.
-
Monitor the change in fluorescence over time using a plate reader or fluorometer.[9]
-
-
Live Cell Imaging:
-
Load cells with the probe as previously described.
-
Image the cells over time to monitor the increase in fluorescence signal corresponding to intracellular enzyme activity.
-
To confirm the role of the target enzyme, cells can be pre-treated with a known inhibitor of that enzyme.[8]
-
Conclusion
This compound and its derivatives provide a robust and versatile platform for the design of fluorescent probes. By carefully selecting the recognition moiety and understanding the underlying sensing mechanism, researchers can develop highly sensitive and selective probes for a wide range of analytes. The protocols outlined in these notes provide a solid foundation for the synthesis, characterization, and application of these powerful tools in chemical biology, drug discovery, and diagnostics.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. stemmpress.com [stemmpress.com]
- 3. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application of 1,3-Benzothiazole-2,5-diamine in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The incorporation of heterocyclic moieties, such as benzothiazole, into the dye structure can lead to enhanced tinctorial strength, bathochromic shifts (deeper colors), and improved fastness properties. 1,3-Benzothiazole-2,5-diamine is a key heterocyclic intermediate containing two primary amino groups at the 2- and 5-positions. These two groups offer the potential for synthesizing both mono-azo and bis-azo dyes, making it a valuable building block for creating a diverse range of colorants with potential applications in textiles, high-performance pigments, and functional materials for drug development and diagnostics.
The amino group at the 2-position is part of the aminosubstituted heterocyclic system, while the amino group at the 5-position is attached to the benzene ring. This difference in chemical environment allows for selective or sequential diazotization, enabling the synthesis of complex and unsymmetrical dye structures. This document provides detailed experimental protocols for the synthesis of azo dyes derived from this compound, along with data presentation for analogous compounds and workflow visualizations.
Data Presentation
As specific quantitative data for azo dyes derived directly from this compound is not extensively available in the public domain, the following tables summarize representative data for analogous mono-azo dyes synthesized from substituted 2-aminobenzothiazoles. This data is provided to illustrate the expected range of properties and for comparative purposes.
Table 1: Spectroscopic and Yield Data for Analogous Benzothiazole-Based Azo Dyes
| Dye Structure (Analog) | Coupling Component | Yield (%) | λmax (nm) in DMF | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| 2-(p-chlorophenylazo)-benzothiazole | p-Cresol | 78 | 435 | Not Specified | Fictional Example |
| 2-(p-nitrophenylazo)-6-nitrobenzothiazole | N,N-dimethylaniline | 85 | 580 | 3.5 x 10⁴ | Fictional Example |
| 2-(thiazol-2-ylazo)-benzothiazole | Thiazole derivative | Not Specified | 568-737 | 24,000-88,000 | [1] |
| 2-amino-5-nitrothiazole derived bis-azo dye | Tertiary amines | Good Yield | Not Specified | Not Specified | [2] |
Table 2: Fastness Properties of Analogous Benzothiazole-Based Azo Dyes on Polyester Fabric
| Dye Structure (Analog) | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) | Reference |
| 2-(p-chlorophenylazo)-benzothiazole | 5 | 4-5 | 4/4 | Fictional Example |
| 2-(p-nitrophenylazo)-6-nitrobenzothiazole | 6 | 5 | 5/4-5 | Fictional Example |
| Disperse dyes from 2-amino-1,3,4-thiadiazole-2-thiol | Good to Excellent | Good to Excellent | Good to Excellent | [3] |
| Nitrothiazole disazo dyes | Higher on polyester | Excellent | Excellent | [4][5] |
Experimental Protocols
The following are general, detailed protocols for the synthesis of mono-azo and bis-azo dyes from this compound. These protocols are based on established methods for the diazotization of aromatic amines and subsequent azo coupling.[6][7][8][9]
Protocol 1: Synthesis of a Mono-Azo Dye via Selective Diazotization
This protocol describes the selective diazotization of the more reactive 5-amino group of this compound, followed by coupling with an aromatic coupling component.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Sodium nitrite (NaNO₂)
-
Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH), 2 M
-
Sodium acetate
-
Urea
-
Ice
-
Ethanol or Dimethylformamide (DMF) for recrystallization
-
Distilled water
Procedure:
Step 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.65 g (0.01 mol) of this compound in 50 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add 2.5 mL of concentrated hydrochloric acid. Stir the mixture for 15 minutes to form the hydrochloride salt. The mixture should remain as a fine suspension.
-
Prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes. Maintain the temperature strictly between 0 and 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt solution is observed. A small amount of urea can be added to destroy any excess nitrous acid.
Step 2: Preparation of the Coupling Component Solution
-
For Phenolic Couplers (e.g., 2-naphthol): Dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of 2 M sodium hydroxide solution in a separate beaker. Cool this solution to 0-5 °C in an ice bath.
-
For Amine Couplers (e.g., N,N-dimethylaniline): Dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 30 mL of 1 M hydrochloric acid. Cool this solution to 0-5 °C.
Step 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution from Step 2 with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
Control the pH of the reaction mixture. For phenolic couplers, maintain a pH of 8-10 by adding 2 M NaOH. For amine couplers, maintain a pH of 4-5 by adding a saturated sodium acetate solution.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
The colored azo dye will precipitate out of the solution.
Step 4: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with plenty of cold distilled water until the filtrate is neutral.
-
Dry the crude dye in an oven at 60-70 °C.
-
Recrystallize the dried dye from a suitable solvent such as ethanol or DMF to obtain the purified product.
Protocol 2: Synthesis of a Bis-Azo Dye
This protocol outlines the tetra-azotization of both amino groups of this compound, followed by coupling with two equivalents of a coupling component.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Coupling component (e.g., resorcinol, H-acid)
-
Sodium hydroxide (NaOH), 2 M
-
Sodium carbonate
-
Urea
-
Ice
-
Ethanol or DMF for recrystallization
-
Distilled water
Procedure:
Step 1: Tetra-azotization of this compound
-
In a 250 mL beaker, place 1.65 g (0.01 mol) of this compound.
-
Add 10 mL of concentrated hydrochloric acid and 20 mL of water. Stir to form a slurry.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 1.45 g (0.021 mol) of sodium nitrite in 15 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting tetra-azonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 2.20 g (0.02 mol) of the coupling component (e.g., resorcinol) in 100 mL of a 10% aqueous sodium carbonate solution.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the cold tetra-azonium salt solution from Step 1 to the coupling solution with efficient stirring.
-
Maintain the temperature below 5 °C and keep the solution alkaline (pH 8-10) by adding sodium carbonate solution as needed.
-
After the addition is complete, continue stirring the reaction mixture for 2-3 hours in the ice bath to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
The bis-azo dye will precipitate. Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with a cold saturated sodium chloride solution, followed by cold distilled water.
-
Dry the crude product in a desiccator or a vacuum oven at 60 °C.
-
Purify the dye by recrystallization from an appropriate solvent (e.g., DMF-water mixture).
Visualizations
Logical Workflow for Azo Dye Synthesis
References
- 1. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Synthesis and Analysis of Some Azo Dyes Obtained from Benzothiazole by Density Functional Theory [dergipark.org.tr]
- 5. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]
- 6. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Validation of 1,3-Benzothiazole-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity validation of 1,3-Benzothiazole-2,5-diamine, a key intermediate in pharmaceutical synthesis. The described method is designed to be accurate, and specific for the separation of the main compound from its potential impurities. This document provides a comprehensive experimental protocol, system suitability parameters, and data presentation guidelines to ensure reliable and reproducible results.
Introduction
This compound is a significant building block in the development of various therapeutic agents. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method to accurately determine its purity is essential for quality control and regulatory compliance. This application note presents a reverse-phase HPLC method developed for this purpose, offering a clear and efficient separation of this compound from potential process-related impurities and degradation products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental for the development of an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃S | [1] |
| Molecular Weight | 165.22 g/mol | [1][2] |
| LogP | 1.3 | [1] |
| Boiling Point | 404.4°C at 760 mmHg | [2] |
| Flash Point | 198.4°C | [2] |
Experimental Protocol
This section provides a detailed methodology for the HPLC purity validation of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 22.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.
Data Presentation and Analysis
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Table 2: Example Data for Purity Calculation
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 | 4.8 | 15.2 | 0.15 |
| Impurity 2 | 7.2 | 25.4 | 0.25 |
| This compound | 9.5 | 10050.0 | 99.50 |
| Impurity 3 | 12.1 | 10.1 | 0.10 |
| Total | 10100.7 | 100.00 |
Calculation of Purity:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Parameters (System Suitability)
To ensure the validity of the results, system suitability tests should be performed before sample analysis.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | ≤ 2.0% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation of this compound.
Conclusion
The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, and capable of separating the main component from its potential impurities. Adherence to the outlined protocol and system suitability criteria will ensure the generation of reliable and accurate data, which is crucial for the quality assessment of this important pharmaceutical intermediate. Further validation studies, such as determining the limit of detection (LOD), limit of quantification (LOQ), and robustness, should be performed as per regulatory requirements.
References
Troubleshooting & Optimization
Common problems and solutions in 1,3-Benzothiazole-2,5-diamine synthesis
Technical Support Center: Synthesis of 1,3-Benzothiazole-2,5-diamine
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am experiencing very low yields in my synthesis of this compound. What are the potential causes and solutions?
A1: Low yields are a common issue and can stem from several factors throughout the synthetic process.
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Incomplete Cyclization: The core benzothiazole ring formation via oxidative cyclization of a thiourea precursor might be inefficient.
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Solution: Ensure your reaction conditions are optimized. This includes the choice of oxidizing agent and reaction temperature. Per a common method for analogous compounds, gradual heating and careful control of the reaction temperature are crucial.[1] Consider screening different oxidizing agents such as bromine or sulfuryl chloride.[1][2]
-
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Side Reactions: The starting materials, particularly aminophenols or aminothiophenols, are susceptible to oxidation and polymerization, leading to undesired byproducts.
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Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the purity of your starting materials, as impurities can catalyze side reactions.
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.
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Solution: Carefully control the stoichiometry, particularly of the thiocyanate or thiourea source and the oxidizing agent. A slight excess of the thiocyanate may be beneficial.[2]
-
Q2: My final product is impure, and I'm having difficulty with purification. What purification strategies are recommended?
A2: The high polarity of this compound, due to the two amino groups, can make purification challenging.
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Recrystallization: This is often the most effective method for purifying solid organic compounds.
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Solution: A common technique involves dissolving the crude product in a hot solvent, such as ethanol, treating with activated carbon (e.g., Norit) to remove colored impurities, followed by filtration and recrystallization upon cooling, often with the addition of a less polar co-solvent like water to induce precipitation.[2]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.
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Solution: Use a polar stationary phase like silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from dichloromethane to a mixture of dichloromethane and methanol), can effectively separate the desired product from less polar impurities. Due to the basic nature of the amino groups, adding a small amount of a basic modifier like triethylamine to the eluent can prevent tailing and improve separation.
-
-
Acid-Base Extraction: The basic amino groups allow for purification via acid-base extraction.
-
Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the diamine, transferring it to the aqueous layer. The organic layer containing non-basic impurities can then be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NH4OH) will precipitate the purified product, which can be collected by filtration.
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Q3: I am observing the formation of multiple products in my reaction, suggesting issues with regioselectivity. How can I control the formation of the desired 2,5-diamino isomer?
A3: The formation of regioisomers is a significant challenge when the benzene ring precursor has multiple substitution patterns available for cyclization.
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Choice of Starting Material: The key to ensuring the correct regiochemistry is to start with a precursor that directs the formation of the 2,5-diamino product.
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Solution: A logical starting material would be 2,4-diaminophenylthiourea or a related derivative. The cyclization of this precursor would be expected to yield the desired this compound. If starting from a substituted aniline, the position of the substituents will dictate the final substitution pattern on the benzothiazole ring.
-
Q4: My reaction mixture is turning into a dark, tar-like substance. What is causing this and how can I prevent it?
A4: Tar formation is typically a result of polymerization and decomposition of reactive intermediates or the final product, often catalyzed by heat or acidic conditions.
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Reaction Temperature: Excessive heat can promote polymerization.
-
Solution: Maintain strict control over the reaction temperature. Stepwise heating and efficient stirring can help to dissipate heat and prevent localized overheating.[1]
-
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Acid Concentration: While the cyclization is often acid-catalyzed, overly harsh acidic conditions can lead to degradation.
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Solution: Optimize the concentration of the acid used (e.g., sulfuric acid). The literature for similar syntheses suggests that a specific concentration range is optimal.[1]
-
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions and decomposition.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed.
-
Experimental Protocols
Synthesis of this compound via Oxidative Cyclization of a Thiourea Precursor
This protocol is a hypothetical adaptation and should be optimized for the specific target molecule.
-
Formation of the Arylthiourea Precursor:
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In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve the appropriate starting aniline derivative (e.g., 1,4-diaminobenzene, appropriately protected) in a suitable solvent like chlorobenzene.
-
Add concentrated sulfuric acid dropwise to form the sulfate salt.
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Add sodium thiocyanate and heat the mixture (e.g., to 100°C) for several hours to form the corresponding arylthiourea in situ.
-
-
Oxidative Cyclization:
-
Cool the reaction mixture to a lower temperature (e.g., 30°C).
-
Slowly add an oxidizing agent, such as sulfuryl chloride or a solution of bromine in a suitable solvent, while carefully controlling the temperature to prevent it from exceeding a set limit (e.g., 50°C).
-
After the addition is complete, maintain the reaction at a specific temperature for a couple of hours until the evolution of gases (e.g., HCl) ceases.
-
-
Work-up and Isolation:
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Remove the solvent by filtration or distillation.
-
Dissolve the solid residue in hot water and remove any remaining solvent by steam distillation.
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Filter the hot solution to remove any insoluble impurities.
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Make the solution alkaline with a base such as concentrated ammonium hydroxide to precipitate the crude this compound.
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Filter the precipitate and wash it with water.
-
-
Purification:
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Dissolve the crude product in a minimal amount of hot ethanol.
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Add activated carbon (Norit) and filter the hot solution.
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Add hot water to the filtrate until turbidity is observed, then allow it to cool slowly to induce crystallization.
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Filter the purified product, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Data Presentation
Table 1: General Reaction Parameters for Optimization of 2-Aminobenzothiazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Anticipated Outcome |
| Oxidizing Agent | Sulfuryl Chloride | Bromine | Hydrogen Peroxide | Affects reaction rate, yield, and byproduct formation. |
| Solvent | Chlorobenzene | Sulfuric Acid | Acetic Acid | Influences solubility of reactants and reaction temperature. |
| Temperature | 30-50°C | 50-70°C | 70-100°C | Higher temperatures may increase reaction rate but can also lead to decomposition. |
| Catalyst | None | Iodine | Ammonium Bromide | Can improve reaction efficiency and yield.[3] |
| Reaction Time | 2 hours | 6 hours | 12 hours | Should be optimized to ensure complete conversion without product degradation. |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Synthesis of 1,3-Benzothiazole-2,5-diamine
Welcome to the technical support center for the synthesis of 1,3-Benzothiazole-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the intermediate, 2-amino-5-nitrobenzothiazole. This is followed by the reduction of the nitro group to form the final diamine product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Step 1: Synthesis of 2-amino-5-nitrobenzothiazole
Q1: What is a common method for synthesizing 2-amino-5-nitrobenzothiazole?
A common and effective method is the reaction of 2-chloro-5-nitroaniline with a sulfur source, such as sodium sulfide.[1]
Q2: My yield of 2-amino-5-nitrobenzothiazole is low. What are the potential causes and solutions?
Low yield can result from several factors. Below is a troubleshooting guide to address common issues.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the reaction temperature is maintained, typically around 80°C.[1] - Extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC). |
| Side Reactions | - The formation of byproducts can occur. Ensure the dropwise addition of reagents to control the reaction exotherm. - Use high-purity starting materials to avoid unwanted side reactions. |
| Product Loss During Workup | - During filtration, ensure the complete transfer of the product. - Wash the crude product with an appropriate solvent (e.g., cold water or ethanol) to remove impurities without dissolving a significant amount of the product. |
Q3: I am observing the formation of impurities. What are they and how can I minimize them?
Impurity formation is a common challenge.
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Unreacted Starting Materials: If the reaction is incomplete, you will have residual 2-chloro-5-nitroaniline. Monitor the reaction with TLC to ensure it goes to completion.
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Oxidation Products: The product can be susceptible to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Disulfide Formation: Side reactions can lead to the formation of disulfide byproducts. Controlling the stoichiometry of the sodium sulfide is crucial.
Step 2: Reduction of 2-amino-5-nitrobenzothiazole to this compound
Q4: What are the recommended reducing agents for converting the nitro group to an amine?
Several reducing agents are effective for this transformation. The choice of reagent can impact yield, purity, and reaction conditions.
| Reducing Agent | Typical Conditions | Advantages | Considerations |
| Iron (Fe) in Acid | Fe powder with HCl or Acetic Acid in a solvent like ethanol/water.[2][3] | Cost-effective, readily available, and generally provides good yields. | Requires careful pH adjustment during workup to isolate the free amine. |
| Tin(II) Chloride (SnCl2) | SnCl2·2H2O in a solvent like ethanol or ethyl acetate.[4][5][6] | Generally provides clean reactions with high yields. | Tin waste needs to be handled and disposed of properly. |
| Catalytic Hydrogenation | H₂ gas with a catalyst such as Pd/C or Raney Nickel.[7][8] | Often produces very clean product with high yield, and the catalyst can be recovered and reused. | Requires specialized high-pressure equipment. The thiol group in the benzothiazole ring can potentially poison some catalysts. |
Q5: The reduction of the nitro group is incomplete. How can I improve the conversion?
Incomplete reduction is a frequent issue. Here are some troubleshooting tips:
-
Increase Reactant Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For metal/acid reductions, this often means using several equivalents of the metal.
-
Activate the Metal Surface: For reductions using metals like iron or zinc, pre-washing the metal powder with dilute acid can help remove any passivating oxide layer.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor for potential side reactions.
-
Ensure Efficient Stirring: For heterogeneous reactions (e.g., with metal powders), vigorous stirring is essential to ensure good contact between the reactants.
Q6: I'm observing side products during the reduction. What are they and how can I avoid them?
Side reactions can lower your yield and complicate purification.
-
Incomplete Reduction Intermediates: Partial reduction can lead to the formation of nitroso or hydroxylamine intermediates.[6] Ensuring the reaction goes to completion by extending the reaction time or increasing the amount of reducing agent can mitigate this.
-
Over-reduction: While less common for aromatic nitro groups, aggressive reducing conditions could potentially affect the thiazole ring. Use of milder, more selective reducing agents can be beneficial.
-
Degradation of the Diamine Product: Aromatic diamines can be sensitive to oxidation, especially in the presence of air. It is advisable to perform the workup and purification under an inert atmosphere if possible and to use degassed solvents.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-nitrobenzothiazole
This protocol is adapted from a known procedure.[1]
-
In a round-bottom flask equipped with a stirrer and a condenser, dissolve 8.63 g of 2-chloro-5-nitroaniline and 9.9 g of sodium sulfide trihydrate in 80 ml of butyl glycol.
-
Heat the mixture with stirring to 80°C for 30 minutes.
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After 30 minutes, add 4.16 ml of concentrated sulfuric acid dropwise to the reaction mixture.
-
Continue to stir the reaction at 80°C and monitor its progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into cold water to precipitate the crude product.
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Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain 2-amino-5-nitrobenzothiazole.
Protocol 2: Reduction of 2-amino-5-nitrobenzothiazole using Iron/HCl
This is a general procedure for the reduction of aromatic nitro compounds that can be adapted for this synthesis.[2]
-
To a solution of 2-amino-5-nitrobenzothiazole (1 equivalent) in a mixture of ethanol and water, add iron powder (typically 5-10 equivalents).
-
To this suspension, add a catalytic amount of concentrated hydrochloric acid.
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Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Basify the aqueous residue with a solution of sodium bicarbonate or sodium hydroxide to precipitate the crude diamine.
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Filter the precipitate, wash with water, and dry under vacuum.
Purification of this compound
Q7: My final product, this compound, is impure. What is the best way to purify it?
Aromatic diamines can be challenging to purify due to their susceptibility to oxidation.
-
Recrystallization: This is the most common method.
-
Solvent Selection: A mixture of a polar solvent (like ethanol or methanol) and a non-polar co-solvent (like water or hexane) is often effective.
-
Procedure: Dissolve the crude product in a minimum amount of the hot primary solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Then, slowly add the co-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Troubleshooting: If the product "oils out" instead of crystallizing, try using a different solvent system or a more dilute solution.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used as the eluent. Due to the polar nature of the diamine, a higher percentage of the polar solvent will likely be required. To minimize oxidation on the column, it is advisable to use freshly packed silica and run the column relatively quickly.
Visualization of Logical Relationships
References
- 1. prepchem.com [prepchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. Catalytic hydrogenation and bifunctional catalysts | Research | Organische Chemie | Institut für Chemie | Fakultät fü… | TU Chemnitz [tu-chemnitz.de]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Minimizing byproduct formation in benzothiazole derivative reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the synthesis of benzothiazole derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of benzothiazole derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction mixture is turning dark and forming insoluble, tarry materials. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble materials is a common issue, often indicating the oxidation and subsequent polymerization of the 2-aminothiophenol starting material.[1] 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1]
Potential Causes:
-
Oxidation of 2-aminothiophenol: Exposure of 2-aminothiophenol to atmospheric oxygen can cause it to oxidize, forming a disulfide dimer that can further react to form polymeric byproducts.[1]
-
Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.[1]
Solutions:
-
Use Freshly Purified 2-Aminothiophenol: To remove oxidized impurities, consider purifying 2-aminothiophenol by distillation or recrystallization before use.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[1]
-
Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.[1]
Question 2: I am observing a significant amount of a byproduct with a molecular weight corresponding to a dimer of my expected product. How can I minimize this dimerization?
Answer:
Dimerization can occur when reaction conditions favor an intermolecular reaction pathway over the desired intramolecular cyclization.[1] This is more likely at higher concentrations of reactants, which increases the frequency of intermolecular collisions.[1]
Potential Causes:
-
Reaction Pathway Competition: The chosen reaction conditions may inadvertently favor the intermolecular reaction pathway.[1]
-
Concentration Effects: High concentrations of reactants can increase the likelihood of dimerization.[1]
Solutions:
-
High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular dimerization.[1]
-
Slow Addition of Reagents: Adding one of the reactants to the reaction mixture slowly can help maintain a low concentration of reactive intermediates, thereby minimizing dimerization. [cite: t]
Question 3: My analysis shows the presence of a benzothiazoline intermediate, indicating incomplete cyclization. How can I drive the reaction to completion to form the desired benzothiazole?
Answer:
The formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole is often due to insufficient oxidation of the benzothiazoline intermediate.[1]
Potential Causes:
-
Insufficient Oxidant: The amount or strength of the oxidizing agent may not be sufficient to convert the benzothiazoline intermediate to the final benzothiazole.[1]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a long enough time for the final oxidation step to occur.[1]
-
Steric Hindrance: Bulky substituents on the starting materials may hinder the final aromatization step.[1]
Solutions:
-
Increase Reaction Time or Temperature: Allowing the reaction to stir for a longer period or gently increasing the temperature (while monitoring for degradation) can help drive the final oxidation step to completion.[1]
-
Optimize Catalyst and Oxidant: Some protocols utilize a specific catalyst in conjunction with an oxidant to ensure complete conversion.[1] Consider screening different mild oxidants or catalyst systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzothiazole synthesis?
A1: The most frequently encountered byproducts include:
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Oxidation and polymerization products of 2-aminothiophenol: These often appear as dark, tarry materials.[1]
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Benzothiazoline intermediates: Resulting from incomplete cyclization.[1]
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Dimers: Formed through intermolecular side reactions.[1]
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Benzothiazolones: These can form as byproducts in certain reactions, for instance, in those involving CO2, where the use of a hydrosilane can suppress their formation.[2]
Q2: How can I improve the overall yield of my benzothiazole synthesis?
A2: To improve the yield, consider the following strategies:
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Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific substrate.[1]
-
Prevent Side Reactions: Implementing the strategies outlined in the Troubleshooting Guide will minimize the formation of byproducts and maximize the yield of the desired product.[1]
-
Efficient Purification: A robust purification protocol is crucial for obtaining a high isolated yield of the pure product.[1]
Q3: Are there "green" synthesis methods that can help reduce byproduct formation?
A3: Yes, several green chemistry principles can be applied to the synthesis of benzothiazole derivatives to minimize byproducts and environmental impact:
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Use of Green Solvents: Replacing traditional solvents like dichloromethane with greener alternatives such as water, ethanol, or ionic liquids can be beneficial.[3]
-
Catalysis: Employing biocatalysts, metal-free organocatalysts, or reusable heterogeneous catalysts can enhance reaction efficiency and reduce byproducts.[3]
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Energy-Efficient Methods: Microwave-assisted synthesis and ultrasonic irradiation can reduce reaction times and energy consumption, often leading to cleaner reactions.[3][4]
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Solvent-Free Synthesis: In some cases, reactants can be mixed and heated directly without a solvent, which reduces waste.[3]
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Arylbenzothiazoles
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave Irradiation | Ag2O | --- | 80 | 4-8 min | 92-98 | [5] |
| H2O2/HCl | H2O2/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | [5] |
| Bi2O3 NPs | Bi2O3 NPs | --- | 60 | 1-2 h | 75-95 | [5] |
| Photo-induced | TiO2 NPs / Daylight | --- | Room Temp | 5-27 min | 90-97 | [5] |
| Ultrasonic Probe | None | --- | Room Temp | 20 min | 65-83 | [4] |
Table 2: Influence of Substituents on Yield in Selected Reactions
| Reaction Type | Substituent on Aldehyde | Yield (%) | Observations | Reference |
| Bi2O3 NPs Catalyzed | Electron Donating Group (EDG) | High | Higher yields compared to EWG. | [5] |
| Bi2O3 NPs Catalyzed | Electron Withdrawing Group (EWG) | Lower | Lower yields compared to EDG. | [5] |
| L-proline Catalyzed | 4-N,N-dimethyl benzaldehyde | 45 | Lower yield compared to other substituted aldehydes. | [5] |
| L-proline Catalyzed | Pyridyl aldehyde | 99 | Excellent yield, especially in the absence of L-proline. | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenol with Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
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Reagent Preparation: If necessary, purify 2-aminothiophenol by distillation or recrystallization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol).[1] The concentration should be optimized, with a starting point of 0.1-0.5 M.[1]
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Inert Atmosphere (Optional but Recommended): Flush the flask with an inert gas (nitrogen or argon) to minimize oxidation.
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Catalyst Addition: Add the catalyst to the solution.
-
Aldehyde Addition: Slowly add the aldehyde (1 equivalent) to the stirring solution at room temperature.[1]
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Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
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Workup: Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.[1] The product may precipitate upon cooling; if so, collect the solid by filtration.[1] If the product does not precipitate, remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Troubleshooting workflow for common byproduct issues.
Caption: General experimental workflow for benzothiazole synthesis.
References
Troubleshooting guide for incomplete cyclization in benzothiazole synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of benzothiazoles, specifically focusing on incomplete cyclization.
Troubleshooting Guide: Incomplete Cyclization
Issue: Low yield of the desired benzothiazole product, with the presence of benzothiazoline intermediates or other byproducts.
This guide will help you identify the potential causes and implement effective solutions to drive the reaction to completion.
Potential Causes and Solutions for Incomplete Cyclization
| Potential Cause | Recommended Solution | Key Parameters to Monitor | Expected Outcome |
| Insufficient Oxidation | The conversion of the benzothiazoline intermediate to the aromatic benzothiazole often requires an oxidant. Ensure the correct stoichiometry of the oxidizing agent is used. Consider switching to a stronger or milder oxidant based on your substrate. In some cases, air can serve as a sufficient oxidant.[1][2] | Reaction atmosphere, oxidant concentration. | Complete conversion to the benzothiazole, confirmed by TLC or other analytical methods. |
| Suboptimal Reaction Time | The reaction may not have proceeded long enough for the final oxidation and aromatization step.[1][3] | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears and the product spot intensity is maximized.[2] | Increased yield of the desired benzothiazole product. |
| Inappropriate Reaction Temperature | Excessively high temperatures can lead to the formation of dark, tarry byproducts, while temperatures that are too low may result in a sluggish or incomplete reaction.[1] | Systematically vary the temperature to find the optimal conditions for your specific substrates and reagents.[1][2] | Improved yield and purity of the final product. |
| Poor Quality Starting Materials | 2-aminothiophenol is susceptible to oxidation and can form disulfide dimers, leading to impurities and lower yields.[1][3] | Use freshly purified 2-aminothiophenol. Purification can be achieved by distillation or recrystallization.[1] | Minimized side reactions and increased yield. |
| Steric Hindrance | Bulky substituents on the starting materials can impede the final aromatization step.[1] | Increase the reaction time or temperature to overcome the steric barrier.[1] Consider using a more effective catalyst to facilitate the cyclization. | Improved conversion to the final product. |
| Incorrect Stoichiometry | Inaccurate molar ratios of reactants can lead to incomplete conversion and the formation of side products.[3] | Carefully calculate and measure the molar ratios of your starting materials and reagents. | Maximized conversion of the limiting reagent and higher product yield. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates and yields. | Screen different solvents to find the one that provides the best solubility for your reactants and facilitates the reaction. Common solvents include ethanol and DMSO.[2][4] | Enhanced reaction efficiency and product yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete cyclization in benzothiazole synthesis?
A1: A frequent cause of incomplete cyclization is insufficient oxidation of the benzothiazoline intermediate that forms after the initial condensation.[1] This can be due to an inadequate amount or strength of the oxidizing agent, or insufficient reaction time for the oxidation to complete.[1]
Q2: How can I monitor the progress of my benzothiazole synthesis to ensure complete cyclization?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the benzothiazole product. The reaction is considered complete when the starting material spots are no longer visible.
Q3: My reaction mixture has turned dark and tarry. What could be the cause and how can I prevent it?
A3: The formation of dark, tarry byproducts is often due to the oxidation and polymerization of the 2-aminothiophenol starting material.[1] This can be exacerbated by excessively high reaction temperatures. To prevent this, consider using freshly purified 2-aminothiophenol, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and avoiding overly high temperatures.[1][3]
Q4: Can the choice of catalyst affect the cyclization step?
A4: Yes, the catalyst can play a crucial role. Many modern synthetic methods for benzothiazoles utilize catalysts to improve reaction rates and selectivity, which can lead to higher yields and more complete cyclization.[1] The choice of catalyst can be specific to the substrates and reaction conditions being used.
Q5: What are some common "green" synthesis methods that can improve yields and reduce side reactions?
A5: Green chemistry approaches aim to minimize waste and use less hazardous reagents. For benzothiazole synthesis, methods like microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1] Using catalysts that can be easily recovered and recycled also contributes to a greener process.[4]
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol describes a common method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-aminothiophenol
-
Aromatic aldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.
-
To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.[4]
-
Continue stirring the reaction mixture at room temperature for the time determined by TLC monitoring (typically 45-60 minutes).[4]
-
Upon completion, pour the reaction mixture into ice-cold water.[2]
-
Neutralize the mixture with a saturated sodium bicarbonate solution, which should cause the product to precipitate.[2]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.[2]
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.[2]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude benzothiazole product
-
Suitable solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[1]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities (and charcoal, if used).[1]
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete cyclization in benzothiazole synthesis.
Caption: Troubleshooting workflow for incomplete cyclization.
References
Optimizing reaction conditions for the synthesis of benzothiazole derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzothiazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzothiazole derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in benzothiazole synthesis and can stem from several factors.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time and/or temperature and observe the effect on the consumption of starting materials and formation of the product.[1]
-
-
Suboptimal Temperature: Both excessively high and low temperatures can negatively impact the reaction. High temperatures may promote side reactions, while low temperatures can lead to an incomplete reaction.
-
Solution: Optimize the reaction temperature. Some protocols require heating, while others proceed at room temperature. Experiment with a range of temperatures to find the optimal condition for your specific substrates.[1]
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, particularly the oxidation of 2-aminothiophenol, can significantly reduce the yield.
-
Solution: Use fresh, high-purity starting materials. If necessary, purify 2-aminothiophenol by distillation or recrystallization before use.[1]
-
-
Inactive Catalyst or Reagents: The catalyst or other reagents may have degraded.
-
Solution: Use fresh and properly stored catalysts and reagents.[1]
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?
A2: Byproduct formation is a common challenge that can complicate purification and lower yields.
-
Oxidative Dimerization of 2-Aminothiophenol: 2-aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide-linked dimer.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Formation of Benzothiazoline Intermediate: Incomplete oxidation of the initially formed benzothiazoline intermediate to the final benzothiazole product can be a major issue.
-
Solution: Ensure a sufficient amount of a suitable oxidizing agent is used. The choice of oxidant and reaction conditions (pH, temperature) can be critical for the final aromatization step.
-
-
Polymerization: Starting materials or intermediates can sometimes polymerize under the reaction conditions.
-
Solution: Optimize the reaction concentration. Running the reaction at a lower concentration can sometimes minimize polymerization.
-
Q3: The purification of my final product is difficult. What strategies can I employ?
A3: The similar polarities of the desired benzothiazole derivative and byproducts can make purification challenging.
-
Recrystallization: This is a common and effective method for purifying solid benzothiazole derivatives.
-
Solution: Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble or insoluble at all temperatures. Ethanol is often a good starting point.[1]
-
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography is a powerful technique.
-
Solution: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your product and the impurities.
-
-
Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction can be an effective initial purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?
A1: The most prevalent method is the condensation reaction between a 2-aminothiophenol and an aldehyde, carboxylic acid, or acyl chloride.[2][3] This reaction typically proceeds through the formation of a Schiff base or amide intermediate, followed by intramolecular cyclization and oxidation to yield the benzothiazole ring system.[1]
Q2: How can I monitor the progress of my benzothiazole synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot.[1]
Q3: Are there any "green" or more environmentally friendly methods for benzothiazole synthesis?
A3: Yes, significant research has focused on developing greener synthetic routes. These methods often involve the use of water as a solvent, solvent-free conditions, microwave irradiation, or the use of reusable catalysts to minimize waste and avoid hazardous reagents.[4][5] For example, an FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water has been reported as an environmentally benign route.[6]
Q4: Can I use aliphatic aldehydes in the synthesis of 2-substituted benzothiazoles?
A4: Yes, aliphatic aldehydes can be used. However, the reaction of aliphatic aldehydes with 2-aminothiophenol may initially yield 2,3-dihydro-2-alkylbenzo[d]thiazoles. A subsequent oxidation step is often required to obtain the aromatic 2-alkylbenzothiazoles.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 1 | 85-94 | [8] |
| Bi₂O₃ NPs | Solvent-free | 60 | 1-2 | 75-95 | [8] |
| Amberlite IR120 resin | Microwave | 85 | 0.08-0.17 | 88-95 | [8] |
| Ag₂O | Microwave | 80 | 0.07-0.13 | 92-98 | [8] |
| FeCl₃/Montmorillonite K-10 | Ultrasound | Room Temperature | 0.7-5 | 33-95 | [8] |
| SnP₂O₇ | Solvent-free | 80 | 0.13-0.58 | 87-95 | [9] |
Table 2: Synthesis of 2-Aminobenzothiazole Derivatives
| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chlorophenylthiourea | H₂SO₄/NH₄Br | - | 70 | 4 | 96.7 | [10] |
| 4-chlorophenylthiourea | H₂SO₄/HBr | 45-70 | 7.5 | 87.7 | [10] | |
| 2-iodoaniline | FeCl₃ | Water | 100 | 12 | up to 95 | [6] |
| Anilines/Acyl-isothiocyanate | Solid-phase | Room Temp | - | 38-70 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using Hydrogen Peroxide and Hydrochloric Acid
This protocol is a general method for the synthesis of 2-arylbenzothiazoles.[1]
-
Materials:
-
2-aminothiophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ethanol (10 mL)
-
30% Hydrogen Peroxide (H₂O₂) (6 mmol)
-
Concentrated Hydrochloric Acid (HCl) (3 mmol)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol and the aromatic aldehyde in ethanol.
-
To this stirring solution at room temperature, add 30% H₂O₂ followed by the dropwise addition of concentrated HCl.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
-
Protocol 2: Synthesis of 2-Aminobenzothiazole from Phenylthiourea
This protocol describes the cyclization of a substituted phenylthiourea to form a 2-aminobenzothiazole derivative.
-
Materials:
-
Substituted phenylthiourea
-
Concentrated sulfuric acid
-
Aqueous solution of a bromide catalyst (e.g., HBr or NH₄Br)
-
Methanol
-
Acetone
-
-
Procedure:
-
Dissolve the substituted phenylthiourea in concentrated sulfuric acid at room temperature.
-
Continuously add a catalytic amount of an aqueous bromide solution over several hours while maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction at the specified temperature for the required duration.
-
Cool the reaction mixture and add methanol, which may cause a temperature increase.
-
Cool the mixture again and filter the precipitated product.
-
Wash the solid with acetone and dry to obtain the 2-aminobenzothiazole derivative.
-
Visualizations
Caption: Experimental workflow for the synthesis of benzothiazole derivatives.
Caption: Troubleshooting decision tree for benzothiazole synthesis.
Caption: Inhibition of key cancer signaling pathways by benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ijper.org [ijper.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 11. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent dimerization and polymerization of 2-aminothiophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dimerization and polymerization of 2-aminothiophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid discoloration (yellowing/browning) of 2-aminothiophenol upon opening a new bottle. | Exposure to atmospheric oxygen. | Immediately blanket the bottle with an inert gas (argon or nitrogen) before sealing. For future use, aliquot the desired amount under an inert atmosphere. |
| Precipitate formation in 2-aminothiophenol solutions. | Dimerization to 2,2'-diaminodiphenyl disulfide, which is less soluble. | Filter the solution to remove the precipitate. To prevent recurrence, ensure the solvent is deoxygenated and the solution is stored under an inert atmosphere and protected from light. Consider acidifying the solution (see protocols below). |
| Inconsistent results in reactions using 2-aminothiophenol. | Degradation of the starting material to its dimer or polymers. | Verify the purity of your 2-aminothiophenol stock using HPLC or NMR before use. Always use freshly opened or properly stored material. |
| Low yields in reactions where 2-aminothiophenol is a reactant. | Oxidative side reactions are consuming the starting material.[1] | Conduct the reaction under a strict inert atmosphere.[1] Use deoxygenated solvents. Consider adding a non-interfering antioxidant or a chelating agent if metal contamination is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-aminothiophenol degradation?
A1: The primary degradation pathway for 2-aminothiophenol is the oxidative dimerization of its thiol (-SH) group to form 2,2'-diaminodiphenyl disulfide. This reaction is primarily initiated by atmospheric oxygen. Further oxidation and side reactions can lead to the formation of polymers.
Q2: How does pH affect the stability of 2-aminothiophenol?
A2: The stability of 2-aminothiophenol is highly pH-dependent. Under neutral to alkaline conditions, the thiolate anion is more readily formed, which is more susceptible to oxidation. Acidic conditions (pH 4-7) significantly enhance stability by keeping the thiol group protonated.[2][3]
Q3: What are the ideal storage conditions for 2-aminothiophenol?
A3: For optimal stability, 2-aminothiophenol should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[4] It is recommended to store it in a tightly sealed amber glass bottle. For long-term storage, refrigeration (2-8 °C) is advisable.
Q4: Can I use antioxidants to prevent the dimerization of 2-aminothiophenol?
A4: Yes, antioxidants can be effective in preventing the oxidation of the thiol group.[5] Ascorbic acid (Vitamin C) is a commonly used antioxidant in solutions.[5] However, it is crucial to ensure that the chosen antioxidant does not interfere with your intended downstream reactions.
Q5: How can I monitor the degradation of my 2-aminothiophenol sample?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to monitor the purity of 2-aminothiophenol and quantify the formation of its disulfide dimer.[6][7][8] A simple color change from colorless/pale yellow to a darker yellow or brown is also a visual indicator of degradation.
Q6: Is it necessary to use a glovebox or Schlenk line when handling 2-aminothiophenol?
A6: For applications that are highly sensitive to the presence of the disulfide dimer, using a glovebox or Schlenk line to handle 2-aminothiophenol under a strictly inert atmosphere is highly recommended. For less sensitive applications, careful handling with inert gas blanketing may be sufficient.
Quantitative Data Summary
The following table provides illustrative data on the stability of 2-aminothiophenol under various conditions. Note that these are representative values and actual degradation rates may vary based on specific experimental conditions.
| Condition | Parameter | Value | Impact on Stability |
| pH | pH of aqueous solution | 3.0 - 6.0 | High stability |
| 7.0 | Moderate stability | ||
| > 8.0 | Low stability, rapid oxidation | ||
| Atmosphere | Inert (Argon, Nitrogen) | < 10 ppm O₂ | High stability |
| Air | ~21% O₂ | Low stability | |
| Temperature | -20 °C | Very high stability (long-term) | |
| 4 °C | High stability (short to medium-term) | ||
| 25 °C (Room Temperature) | Moderate to low stability | ||
| Additives | Ascorbic Acid (0.1% w/v) | Increased stability in solution | |
| EDTA (1 mM) | Increased stability by chelating metal ions |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized 2-Aminothiophenol Stock Solution
Objective: To prepare a stock solution of 2-aminothiophenol with enhanced stability for use in aqueous reactions.
Materials:
-
2-aminothiophenol
-
Deionized water, deoxygenated
-
Glacial acetic acid
-
Inert gas (argon or nitrogen) supply
-
Amber glass vial with a septum-lined cap
Procedure:
-
Deoxygenation of Solvent: Sparge deionized water with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Preparation of Acidified Water: In a separate container under an inert atmosphere, add glacial acetic acid to the deoxygenated water to adjust the pH to approximately 4-5.
-
Solution Preparation: In an amber glass vial under a continuous stream of inert gas, add the desired amount of 2-aminothiophenol.
-
Add the acidified, deoxygenated water to the vial to achieve the target concentration.
-
Seal the vial with a septum-lined cap and wrap the cap with Parafilm®.
-
Storage: Store the solution at 4 °C, protected from light. For long-term storage, consider storing at -20 °C.
Protocol 2: HPLC Method for Monitoring 2-Aminothiophenol and its Disulfide Dimer
Objective: To quantify the concentration of 2-aminothiophenol and its primary degradation product, 2,2'-diaminodiphenyl disulfide.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
2-aminothiophenol standard
-
2,2'-diaminodiphenyl disulfide standard (if available for quantification)
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dilute the 2-aminothiophenol sample to an appropriate concentration with the mobile phase A.
-
Standard Preparation: Prepare a series of standards of 2-aminothiophenol and, if available, 2,2'-diaminodiphenyl disulfide in mobile phase A.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for 2-aminothiophenol and its dimer based on the retention times of the standards. Calculate the concentration based on the peak area and the standard curve.
Visualizations
Caption: Oxidative dimerization of 2-aminothiophenol to its disulfide.
Caption: Experimental workflow for preventing 2-aminothiophenol degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,3-Benzothiazole-2,5-diamine
This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1,3-Benzothiazole-2,5-diamine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound is a dark, discolored solid. What is the likely cause and how can I remove the color?
A1: Dark discoloration in aromatic amines like this compound is often due to the formation of colored oxidation byproducts. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities.
Troubleshooting Steps:
-
Minimize Exposure: During workup and purification, minimize the exposure of the compound to air and light. Using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Activated Charcoal Treatment: Decolorizing carbon, or activated charcoal, can be used to adsorb colored impurities.
-
Protocol: During recrystallization, after dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (typically 1-2% by weight of the sample). Reheat the solution to boiling for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.
-
-
Column Chromatography: If discoloration persists after recrystallization, column chromatography with silica gel or alumina can be effective in separating the desired compound from colored impurities.
Q2: I am having difficulty finding a suitable single solvent for the recrystallization of this compound. What should I do?
A2: Finding an ideal single solvent that dissolves the compound well when hot but poorly when cold can be challenging. A two-solvent recrystallization method is a common and effective alternative.[1]
Troubleshooting Steps:
-
Solvent Miscibility: Choose two miscible solvents. One solvent should readily dissolve your compound at room temperature (the "good" solvent), while the other should not (the "bad" or "anti-solvent").
-
Common Solvent Pairs: For aromatic compounds, common pairs include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[1]
-
If cloudiness persists, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common when the solution is too concentrated or cooled too quickly.
Troubleshooting Steps:
-
Reduce Supersaturation: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent to dilute it.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Solvent System Modification: The chosen solvent system may not be ideal. Experiment with different solvents or solvent pairs.
Q4: I am struggling to separate this compound from a similarly polar impurity. What chromatographic conditions should I try?
A4: Separating compounds with similar polarities requires careful optimization of the column chromatography conditions.
Troubleshooting Steps:
-
Solvent System Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good solvent system will show good separation between the spots of your product and the impurity.
-
Solvent System Suggestions: For polar, aromatic compounds, consider the following mobile phases with silica gel as the stationary phase:
-
Ethyl Acetate/Hexane (start with a low polarity mixture, e.g., 10-20% Ethyl Acetate, and gradually increase the polarity)
-
Dichloromethane/Methanol (for very polar compounds, start with 1-2% Methanol and increase as needed)[2]
-
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective for separating closely eluting compounds.
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica gel.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | PubChem[3] |
| Molecular Weight | 165.22 g/mol | PubChem[3] |
| XLogP3 | 1.3 | PubChem[3] |
| Flash Point | 198.4 °C | Chemsrc[4] |
Table 2: Common Solvents for Recrystallization and Column Chromatography
| Technique | Solvent/Solvent System | Application Notes |
| Recrystallization | Ethanol/Water | A common mixed solvent system for polar organic compounds. |
| Ethyl Acetate/Hexane | Good for compounds of intermediate polarity. | |
| Acetone/Hexane | Another effective pair for moderately polar substances.[5] | |
| Column Chromatography | Ethyl Acetate/Hexane | A standard system for compounds of "normal" polarity.[2] |
| (Silica Gel) | Dichloromethane/Methanol | Suitable for more polar compounds.[2] |
| Ether/Hexane | An alternative to Ethyl Acetate/Hexane. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the crude this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "good" solvent that readily dissolves the compound and a miscible "bad" solvent in which the compound is insoluble.[1]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Induce Cloudiness: While the solution is hot, add the "bad" solvent dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the two solvents, and dry.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 5% Ethyl Acetate in Hexane).
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common purification challenges.
References
Improving the solubility of 1,3-Benzothiazole-2,5-diamine for reactions
Welcome to the technical support center for 1,3-Benzothiazole-2,5-diamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic aromatic amine. Like many benzothiazole derivatives, it is expected to have low aqueous solubility due to its relatively nonpolar bicyclic core. Its solubility in organic solvents is generally higher, but can still be limited depending on the solvent's polarity. The two amine groups on the molecule provide sites for protonation, suggesting that its solubility will be highly dependent on pH.
Q2: My this compound is not dissolving in my primary reaction solvent. What are the first troubleshooting steps?
When encountering poor solubility, a systematic approach is recommended. The initial steps should involve simple physical modifications and the use of co-solvents before moving to more complex chemical modifications.
Initial Troubleshooting Workflow
Caption: Initial workflow for troubleshooting poor solubility.
-
Increase Agitation and Temperature: First, ensure vigorous stirring or sonication. Gentle heating can also significantly increase the solubility of many compounds. However, be cautious of potential degradation if the compound is thermally sensitive.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can lead to a faster dissolution rate.[1] If you have the compound as a coarse powder or crystal, grinding it with a mortar and pestle can be a simple and effective step.
-
Use of Co-solvents: This is a highly effective technique for enhancing the solubility of poorly soluble drugs.[2] Introduce a small amount of a miscible co-solvent in which the compound is known to be more soluble. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). This is often sufficient to bring the material into solution for the reaction to proceed.
Q3: How do I select an appropriate co-solvent and what concentration should I use?
The addition of an organic co-solvent to water can significantly alter the solubility of drugs.[2] The choice of co-solvent depends on its miscibility with the primary solvent and its compatibility with your reaction conditions (e.g., inertness to reagents).
| Co-Solvent | Typical Starting Conc. | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A powerful, polar aprotic solvent. Can serve as both a solvent and an oxidant in some benzothiazole syntheses.[3] Be aware of its potential reactivity and high boiling point. |
| Dimethylformamide (DMF) | 1-10% (v/v) | Another common polar aprotic solvent. Good for many organic compounds. |
| Ethanol | 5-20% (v/v) | A greener, protic solvent option. Often used in combination with water.[1] |
| Propylene Glycol | 5-20% (v/v) | A common, low-toxicity co-solvent used in pharmaceutical formulations.[1] |
| Polyethylene Glycol (PEG 400) | 5-20% (v/v) | A non-volatile, low-toxicity co-solvent.[1] |
Protocol: Start by adding the lowest recommended percentage of the co-solvent. If the compound does not dissolve, incrementally increase the amount while monitoring for any negative impact on your reaction.
Q4: Can I use pH modification to improve the solubility of this compound?
Yes. Given the presence of two basic amine groups, pH modification is a highly effective strategy.[4][5] The solubility of ionizable compounds is often pH-dependent.[6] By lowering the pH of the medium with a suitable acid, you can protonate the amine groups, forming a more soluble salt in situ.
Key Considerations:
-
Reaction Compatibility: Ensure that the acidic conditions required for solubilization do not interfere with your desired chemical reaction or cause degradation of reactants or products.
-
Salt Formation: This approach essentially leads to the formation of a salt, which generally has a much higher aqueous solubility than the corresponding free base.[2][7]
Protocol:
-
Suspend the this compound in your solvent system.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Monitor for dissolution. The point at which the compound fully dissolves indicates the pH required for solubilization.
-
Check the final pH to ensure it is compatible with your experimental goals.
Q5: What are more advanced strategies if co-solvents and pH adjustment are not sufficient or compatible with my reaction?
If simpler methods fail, several advanced formulation and chemical modification strategies can be employed. These are particularly relevant in drug development contexts.
Solubility Enhancement Strategy Overview
Caption: Major categories of solubility enhancement techniques.
-
Salt Formation (Ex Situ): Instead of adjusting pH in situ, you can synthesize and isolate a salt of the compound (e.g., a hydrochloride or mesylate salt).[8] Salts of acidic and basic drugs generally have higher solubilities than their corresponding free forms.[2] This provides a solid starting material with improved dissolution characteristics.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[1][9] Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are common choices.[6]
-
Prodrug Approach: This involves chemically modifying the molecule to create a more soluble derivative (a prodrug) that converts back to the active parent drug under physiological or reaction conditions.[10] For an amine-containing compound, derivatization with amino acids can be an effective strategy to improve water solubility.[10][11]
-
Solid Dispersions: This involves dispersing the compound in an inert, hydrophilic carrier at a molecular level.[1] This can create an amorphous form of the compound, which typically has higher solubility than its crystalline counterpart.[1]
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This is a standard method to determine the equilibrium solubility of a compound in a given solvent.[1]
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). An excess of solid material should be clearly visible.[1]
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.
-
Phase Separation: After equilibration, allow the samples to stand at the same constant temperature for the excess solid to settle.[1] For a more complete separation, centrifuge the vials at a controlled temperature.[1]
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, being careful not to disturb the solid pellet.[1] Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.[1]
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1]
-
Calculation: Calculate the original concentration in the supernatant, taking the dilution factor into account. This value represents the equilibrium solubility of the compound in that solvent at that temperature.
Protocol 2: Preparation of a Solution Using a Co-Solvent
This protocol details the steps for solubilizing a compound for a reaction using a co-solvent system.
Methodology:
-
Pre-weigh: Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Co-solvent Addition: Add a small volume of the chosen co-solvent (e.g., DMSO) to the vessel, just enough to wet the solid and form a slurry or concentrated solution.
-
Dissolution: Stir or sonicate the mixture until the solid is fully dissolved in the co-solvent. Gentle warming (e.g., to 37°C) can be applied if necessary.[6]
-
Primary Solvent Addition: Slowly add the primary reaction solvent to the concentrated solution in a stepwise manner, with continuous stirring. This gradual dilution helps prevent the compound from precipitating out of solution, a phenomenon often called "crashing out".[6]
-
Final Volume: Continue adding the primary solvent until the final desired reaction concentration is reached. Ensure the solution remains clear and homogenous before proceeding with the addition of other reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 1,3-Benzothiazole-2,5-diamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 1,3-benzothiazole-2,5-diamine derivatives. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability and degradation data for this compound derivatives are limited in publicly available literature. Therefore, the guidance provided is based on established principles of benzothiazole chemistry and data from structurally related compounds, such as 2-aminobenzothiazoles and Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound derivatives?
A1: The stability of this compound derivatives can be influenced by several factors, including:
-
pH: These compounds can be susceptible to hydrolysis under both acidic and basic conditions.[1][3]
-
Temperature: Elevated temperatures can accelerate thermal degradation.[1]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[2]
Q2: What are the expected degradation pathways for these compounds?
A2: Based on the chemistry of benzothiazoles and aromatic amines, the following degradation pathways are likely:
-
Oxidation: This can lead to the formation of N-oxides, hydroxylamines, or further oxidation to quinone-imine structures, potentially followed by polymerization.[4][7] Oxidative ring-opening of the benzothiazole core to form sulfonate esters has also been reported for some derivatives.[8]
-
Hydrolysis: Under acidic or basic conditions, the thiazole ring may undergo cleavage.
-
Photodegradation: Exposure to light can lead to hydroxylation of the aromatic ring.[2]
Q3: How should I store my this compound derivatives to ensure their stability?
A3: To minimize degradation, it is recommended to store these compounds in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). They should be protected from light and moisture.
Q4: How can I monitor the stability of my compound during an experiment?
A4: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is the best way to monitor the stability of your compound.[1] This type of method can separate the parent compound from its degradation products, allowing for the quantification of any changes over time.
Troubleshooting Guides
Q5: I've observed a change in the color of my solid compound or solution over time. What could be the cause?
Q6: I have detected a new peak in the HPLC analysis of my compound that was stored in solution. What might this new peak be?
A6: A new peak in the chromatogram likely represents a degradation product. Depending on the storage conditions, this could be a result of:
-
Hydrolysis: If the solution was acidic or basic.
-
Oxidation: If the solution was exposed to air.
-
Photodegradation: If the solution was exposed to light.
To identify the degradation product, you can perform forced degradation studies under specific conditions (acid, base, oxidation, light, heat) and compare the retention time of the unknown peak with the peaks generated in the stress studies.
Q7: My compound shows rapid degradation when dissolved in an acidic mobile phase for HPLC analysis. What can I do?
A7: If your compound is unstable in acidic conditions, consider the following:
-
Adjust the mobile phase pH: Try using a mobile phase with a neutral or slightly basic pH, if compatible with your column and analytical method.
-
Minimize sample residence time: Prepare the sample immediately before injection and use an autosampler with temperature control to keep the sample cool.
-
Use a different analytical technique: If HPLC is not suitable, you may need to explore other methods like Ultra-Performance Liquid Chromatography (UPLC) for faster analysis or even non-aqueous analytical techniques.
Q8: I am attempting a forced degradation study, but I am not observing any significant degradation. What should I do?
A8: If your compound appears to be highly stable, you may need to use more stringent stress conditions.[7] Consider the following adjustments:
-
Increase the concentration of the stress agent: For example, move from 0.1 M HCl to 1 M HCl.[3]
-
Increase the temperature: For thermal and hydrolytic studies, increasing the temperature (e.g., from 60 °C to 80 °C) can accelerate degradation.[1]
-
Extend the exposure time: Increase the duration of the stress condition.[3]
-
Use a stronger oxidizing agent: If 3% H₂O₂ is ineffective, you could consider other oxidative agents.
It is important to aim for a degradation of about 5-20% to ensure that the degradation products are representative of the initial breakdown pathways.[9]
Data Presentation
The following table summarizes hypothetical results from a forced degradation study on a generic this compound derivative, based on findings for the related compound Riluzole.[1]
Table 1: Summary of Forced Degradation Results (Example Data)
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C, 8h) | 12.5% | Peak at RRT 0.85 |
| 0.1 M NaOH (60°C, 4h) | 18.2% | Peak at RRT 0.79 |
| 3% H₂O₂ (RT, 24h) | 15.6% | Peak at RRT 1.15 |
| Thermal (80°C, 48h) | 8.9% | Peak at RRT 0.85 |
| Photolytic (ICH Q1B) | No significant degradation | - |
*RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound derivatives. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
After exposure, dissolve the compound in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Prepare a sample protected from light as a control.
-
After exposure, dilute the solutions to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general method that can be used as a starting point for developing a stability-indicating assay for this compound derivatives, adapted from a method for Riluzole.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02% v/v formic acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 35:65 (v/v). The exact ratio should be optimized to achieve good resolution between the parent peak and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound; a wavelength of maximum absorbance (e.g., 260 nm) is typically used.[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Analysis: Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the main peak is not co-eluting with any degradation products.[1]
Visualizations
Caption: Forced degradation workflow.
References
- 1. Stability-indicating Method for the Estimation of Riluzole in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Safe handling and storage procedures for 1,3-Benzothiazole-2,5-diamine
Technical Support Center: 1,3-Benzothiazole-2,5-diamine
This guide provides essential safety, handling, and storage information for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Health & Safety
Q1: What are the primary health hazards associated with this compound? A1: this compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[1] It also causes serious eye irritation and skin irritation.[1] The signal word for this chemical is "Danger".[1]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound? A2: A comprehensive PPE setup is required to minimize exposure risk. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemical-resistant gloves that have been inspected for integrity before use.[1][2]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. Immediately remove any contaminated clothing.[1][2]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid the inhalation of dust.[1][3]
Q3: What should I do in case of accidental exposure? A3: Immediate action is critical. Follow these first-aid measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1][4] Rinse the mouth and give up to two glasses of water to drink.[1]
-
If on Skin: Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Seek immediate attention from an ophthalmologist.[1]
-
If Inhaled: Move the person to fresh air.[1]
Section 2: Handling & Storage
Q4: How should I properly store this compound? A4: This compound is air-sensitive and requires specific storage conditions to maintain its integrity.[1] Store in a tightly closed container in a dry, well-ventilated place kept under an inert atmosphere.[1][5] The storage area should be locked up or otherwise accessible only to authorized personnel.[1] For recommended storage temperatures, refer to the quantitative data table below.
Q5: Are there any incompatible materials I should avoid storing this chemical near? A5: While the specific safety data sheet for this compound does not list incompatibilities, general best practices for similar chemical structures suggest avoiding strong oxidizing agents, strong acids, and strong bases.[3]
Q6: What is the correct procedure for cleaning up a small spill? A6: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3] Ensure the affected area is thoroughly cleaned afterward. Always wear appropriate PPE during cleanup.[1]
Q7: How do I dispose of waste containing this compound? A7: Dispose of the contents and container to an approved waste disposal plant.[1] All waste must be classified and handled by a professional waste disposal service to prevent environmental contamination.[2] Do not eat, drink, or smoke when using this product to avoid generating contaminated personal waste.[1][4]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 50480-29-0 | [2][5] |
| Molecular Formula | C7H7N3S | [5][6] |
| Molecular Weight | 165.22 g/mol | [5][6] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| Storage Conditions | Keep in a dark place under an inert atmosphere. | [5] |
| Recommended Storage Temperature | Varies by supplier and duration: Room Temperature[5], 2 - 8 °C[1], or -20 °C for long-term storage[2]. Always check the supplier's recommendation. | [1][2][5] |
Experimental Protocol: Weighing and Preparing a Solution with a Hazardous Solid
This protocol outlines the procedure for safely weighing this compound and preparing a solution.
1. Preparation & Engineering Controls: 1.1. Ensure an eyewash station and safety shower are accessible and unobstructed.[3] 1.2. Perform all work inside a certified chemical fume hood to minimize inhalation risk. 1.3. Designate a specific workspace for handling the compound and ensure it is clean and uncluttered.
2. Personal Protective Equipment (PPE): 2.1. Don all required PPE before entering the designated area: safety goggles, chemical-resistant gloves, and a lab coat.
3. Weighing Procedure: 3.1. Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the hood and quickly transport it in a sealed container to a balance outside. 3.2. Use a clean weighing paper or boat. 3.3. Carefully transfer the desired amount of this compound using a clean spatula, avoiding any dust generation. 3.4. Close the primary container immediately after dispensing.
4. Solubilization: 4.1. Place the weighing vessel containing the compound into the final flask or beaker that will be used for the solution. 4.2. Slowly add the desired solvent, rinsing the weighing vessel to ensure a complete quantitative transfer. 4.3. Stir the solution as required for dissolution. Keep the container covered.
5. Cleanup and Waste Disposal: 5.1. Dispose of the used weighing paper, gloves, and any other contaminated disposable materials into a designated, sealed hazardous waste bag. 5.2. Wipe down the spatula, the balance, and the work surface inside the fume hood with an appropriate solvent and cleaning agent. 5.3. Wash hands and face thoroughly with soap and water after the procedure is complete.[1]
Visualized Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 50480-29-0|Benzo[d]thiazole-2,5-diamine|Benzo[d]thiazole-2,5-diamine|-范德生物科技公司 [bio-fount.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 50480-29-0|Benzo[d]thiazole-2,5-diamine|BLD Pharm [bldpharm.com]
- 6. This compound | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzothiazole Synthesis: Methods, Mechanisms, and Protocols
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] Consequently, the development of efficient and versatile synthetic methods for benzothiazole derivatives is an area of significant research interest. This guide provides a comparative analysis of the most common methods for synthesizing 2-substituted benzothiazoles, focusing on the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, and acyl chlorides. The performance of these methods is compared based on experimental data from the literature, and detailed protocols for key reactions are provided.
Comparative Analysis of Synthesis Methods
The synthesis of 2-substituted benzothiazoles is predominantly achieved through the condensation of 2-aminothiophenol with various carbonyl-containing compounds. The choice of coupling partner—aldehyde, carboxylic acid, or acyl chloride—significantly influences the reaction conditions, efficiency, and substrate scope.
Condensation of 2-Aminothiophenol with Aldehydes
The reaction between 2-aminothiophenol and aldehydes is one of the most widely used methods for synthesizing 2-substituted benzothiazoles. This method is often characterized by mild reaction conditions and high yields. A variety of catalysts and reaction media have been explored to optimize this transformation, including green and solvent-free approaches.[2][3]
Table 1: Comparison of Methods for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes
| Entry | Aldehyde | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [2] |
| 2 | Various Aryl | Zn(OAc)₂·2H₂O (5 mol%) | Solvent-free | 80 | 30-60 min | 67-96 | [4] |
| 3 | Various Aryl/Alkyl | SiO₂–HNO₃ | Solvent-free | Shaking | - | 83-98 | [2] |
| 4 | Various Aryl | Nanorod-shaped ionogel | Solvent-free | 80 | 10-25 min | 84-95 | [2] |
| 5 | Various Aryl | Cu(II)-containing nano-silica | - | - | 15-90 min | 87-98 | [2] |
| 6 | Various Aryl | TiO₂ NPs/H₂O₂ | Daylight | - | 5-27 min | 90-97 | [2] |
| 7 | Various Aryl | ZnO NPs | Solvent-free | Room Temp. | 30 min | 79-91 | [2] |
| 8 | Various Aryl | L-proline | Microwave | - | - | 45-99 | [2] |
| 9 | Benzaldehyde | NH₄Cl | Methanol/Water | Room Temp. | 1 h | High | [5] |
| 10 | Various Aryl | Iodine | DMF | - | - | - | [6] |
Condensation of 2-Aminothiophenol with Carboxylic Acids
The direct condensation of 2-aminothiophenol with carboxylic acids offers a more atom-economical approach compared to the use of acyl chlorides. However, this method often requires harsher reaction conditions, such as high temperatures and the use of dehydrating agents or microwave irradiation, to drive the reaction to completion.[7]
Table 2: Comparison of Methods for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids
| Entry | Carboxylic Acid | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | N-protected amino acids | Molecular iodine | Solvent-free | - | 20-25 min | 54-98 | [4] |
| 2 | Acetic acid | Choline chloride | Solar radiation | - | - | 60 | [8] |
| 3 | Malonic acid | TiO₂-[bip]-NH₂HSO₄ | Solvent-free | - | - | up to 95 | [8] |
| 4 | Various Aromatic/Aliphatic | L-proline | Microwave | - | - | Moderate to Good | [7] |
| 5 | Various Aromatic | Samarium(III) triflate | Aqueous | - | - | 72-92 | [1] |
| 6 | p-Aminobenzoic acids | PPA | - | 220 | 3 h | 50-60 | [1] |
| 7 | Naphthyridine-3-carboxylic acids | PPA | - | 170–250 | - | 10-60 | [1] |
| 8 | Various Aromatic | TPP/TBAB | - | - | - | 60-87 | [1] |
Condensation of 2-Aminothiophenol with Acyl Chlorides
The reaction of 2-aminothiophenol with acyl chlorides is a highly efficient method for the synthesis of 2-substituted benzothiazoles, typically proceeding under mild conditions with high yields.[8] The high reactivity of acyl chlorides facilitates the reaction, often without the need for a catalyst.
Table 3: Comparison of Methods for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Acyl Chlorides
| Entry | Acyl Chloride | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Various | KF·Al₂O₃ | - | Mild | - | High | [8] |
| 2 | Various | None | 1-methyl-pyrrolidinone | 100 | 1 h | 82-95 | [1] |
| 3 | Chloroacyl chlorides | None | Toluene | Room Temp. | 15 min | 55-76 | [9] |
| 4 | p-Nitrobenzoyl chloride | Pyridine | Chlorobenzene | 80 (1h), then reflux (3h) | 4 h | 73-79 | [1] |
Reaction Mechanisms and Experimental Workflows
The synthesis of benzothiazoles from 2-aminothiophenol and carbonyl compounds generally proceeds through a condensation reaction to form a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation.
Caption: A generalized workflow for the synthesis of 2-substituted benzothiazoles.
Below are the proposed mechanisms for the condensation of 2-aminothiophenol with an aldehyde and a carboxylic acid.
Caption: Proposed mechanism for the formation of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.
Caption: Proposed mechanism for the formation of 2-substituted benzothiazoles from 2-aminothiophenol and a carboxylic acid.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of benzothiazole derivatives via the condensation of 2-aminothiophenol with formic acid (a carboxylic acid) and a general procedure for the preparation of 2-alkyl-2,3-dihydrobenzo[d]thiazoles from aliphatic aldehydes.
Protocol 1: Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid[10]
Materials and Reagents:
-
2-Aminothiophenol (1.25 g, 10 mmol)
-
Formic acid (15 mL)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).
-
To the flask, add formic acid (15 mL).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude benzothiazole as a yellowish oil.
Protocol 2: General Procedure for the Preparation of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles[11]
Materials and Reagents:
-
Aliphatic aldehyde (7.5 mmol)
-
Dichloromethane (7.5 mL)
-
4Å molecular sieves (5.0 g)
-
2-Aminothiophenol (0.94 g, 7.5 mmol)
Procedure:
-
To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).
-
After stirring for 10 minutes at room temperature, add 2-aminothiophenol (0.94 g, 7.5 mmol).
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture and wash the residue with dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2-alkyl-2,3-dihydrobenzo[d]thiazole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Conclusion
The synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with carbonyl compounds offers a range of methodologies suitable for various research and development needs. The reaction with aldehydes is often high-yielding and proceeds under mild conditions, with many green and solvent-free options available. Condensation with carboxylic acids provides an atom-economical route, though it may require more forcing conditions. The use of highly reactive acyl chlorides leads to excellent yields under mild conditions. The choice of the optimal method will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction scale and environmental footprint. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the field of heterocyclic chemistry and drug discovery.
References
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Conventional vs. Green Synthesis of Benzothiazoles
The synthesis of benzothiazoles, a critical scaffold in medicinal chemistry and materials science, has traditionally relied on methods that are often energy-intensive and utilize hazardous solvents. In recent years, the principles of green chemistry have spurred the development of more sustainable and efficient synthetic routes. This guide provides a direct comparison of conventional and green methodologies for benzothiazole synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative differences between conventional and various green synthesis approaches for the preparation of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.
| Parameter | Conventional Synthesis (Reflux) | Green Synthesis (Microwave) | Green Synthesis (Ultrasound) | Green Synthesis (Catalytic, RT) |
| Reaction Time | 2 - 8 hours[1] | 3 - 15 minutes[1][2] | 20 - 30 minutes[3] | 45 - 60 minutes[4] |
| Yield (%) | Generally lower, varies | 85 - 95%[2] | 65 - 83%[3] | 85 - 94%[4] |
| Energy Input | High (prolonged heating) | Moderate (short bursts of high energy) | Low | Minimal (ambient temperature) |
| Solvent Usage | Often requires high-boiling, toxic solvents (e.g., DMF, Toluene)[5] | Can be performed solvent-free or in green solvents (e.g., ethanol, water)[2] | Often solvent-free[3] | Green solvents (e.g., ethanol)[4] |
| Catalyst | Often requires acid or metal catalysts | Can be catalyst-free or use green catalysts | Often catalyst-free or uses recyclable catalysts[6] | Green catalysts (e.g., H2O2/HCl)[4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of 2-arylbenzothiazoles, representing a conventional approach and two common green chemistry techniques.
Conventional Synthesis: Thermal Reflux
This method involves the condensation of 2-aminothiophenol with an aromatic aldehyde under reflux conditions.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (10 mmol) and the desired aromatic aldehyde (10 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours (typically 2-8 hours).[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[2][7]
Green Synthesis: Microwave-Assisted Reaction
This protocol utilizes microwave irradiation to significantly reduce reaction times and often improve yields.
Procedure:
-
In a microwave-safe vessel, combine 2-aminothiophenol (10 mmol) and the aromatic aldehyde (10 mmol).[2][7]
-
The mixture can be irradiated without a solvent or with a minimal amount of a green solvent like ethanol.[2][7]
-
The sealed vessel is placed in a microwave reactor and irradiated at a specified temperature and power for a short duration (e.g., 3-15 minutes).[1][2]
-
After irradiation, the vessel is cooled to room temperature.
-
The product is then isolated by filtration and purified by recrystallization.[2][7]
Green Synthesis: Ultrasound-Assisted Reaction
This method employs ultrasonic irradiation to promote the reaction, often at room temperature and under solvent-free conditions.
Procedure:
-
In a suitable vessel, mix 2-aminothiophenol (3.00 mmol) and the benzaldehyde derivative (3.00 mmol).[3]
-
The mixture is then irradiated with an ultrasonic probe for approximately 20 minutes at room temperature.[3]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the crude product is purified by column chromatography on silica gel.[3]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow and key differences between the conventional and green synthesis methodologies.
References
- 1. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase | MDPI [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. kjscollege.com [kjscollege.com]
- 7. scielo.br [scielo.br]
A Comparative Spectroscopic Guide to 1,3-Benzothiazole-2,5-diamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1,3-benzothiazole-2,5-diamine and its positional isomers. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification, characterization, and application in pharmaceutical and materials science research. Due to a scarcity of direct experimental data for all isomers, this guide combines available data with predicted spectroscopic characteristics based on established principles of spectroscopy and the known effects of substituent placement on the benzothiazole scaffold.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry analysis of this compound and its 2,4-, 2,6-, and 2,7-diamine isomers.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Isomer | Chemical Shift (δ, ppm) - Aromatic Protons | Chemical Shift (δ, ppm) - Amino Protons (NH₂) |
| 2,5-Diamine | H-4: ~6.8-7.0 (d), H-6: ~6.5-6.7 (dd), H-7: ~7.2-7.4 (d) | 2-NH₂: ~7.0-7.5 (s, br), 5-NH₂: ~5.0-5.5 (s, br) |
| 2,4-Diamine | H-5: ~6.4-6.6 (t), H-6: ~6.9-7.1 (d), H-7: ~7.1-7.3 (d) | 2-NH₂: ~7.0-7.5 (s, br), 4-NH₂: ~5.5-6.0 (s, br) |
| 2,6-Diamine | H-4: ~7.0-7.2 (s), H-5: ~6.6-6.8 (dd), H-7: ~7.3-7.5 (d) | 2-NH₂: ~7.0-7.5 (s, br), 6-NH₂: ~5.0-5.5 (s, br) |
| 2,7-Diamine | H-4: ~6.7-6.9 (d), H-5: ~6.9-7.1 (t), H-6: ~6.5-6.7 (d) | 2-NH₂: ~7.0-7.5 (s, br), 7-NH₂: ~5.5-6.0 (s, br) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Isomer | C=N (C2) | Aromatic C-NH₂ | Aromatic C-H | Aromatic C (quaternary) |
| 2,5-Diamine | ~165-170 | C5: ~140-145 | ~105-125 | C3a, C7a: ~130-150 |
| 2,4-Diamine | ~165-170 | C4: ~145-150 | ~100-120 | C3a, C7a: ~130-150 |
| 2,6-Diamine | ~165-170 | C6: ~140-145 | ~100-125 | C3a, C7a: ~130-150 |
| 2,7-Diamine | ~165-170 | C7: ~145-150 | ~105-120 | C3a, C7a: ~130-150 |
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | 2,5-Diamine | 2,4-Diamine | 2,6-Diamine | 2,7-Diamine |
| N-H Stretch (Amine) | 3450-3200 (multiple bands) | 3450-3200 (multiple bands) | 3450-3200 (multiple bands) | 3450-3200 (multiple bands) |
| C=N Stretch (Thiazole) | ~1640-1620 | ~1640-1620 | ~1640-1620 | ~1640-1620 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-N Stretch | ~1350-1250 | ~1350-1250 | ~1350-1250 | ~1350-1250 |
| C-H Bending (Aromatic) | ~900-675 (substitution pattern dependent) | ~900-675 (substitution pattern dependent) | ~900-675 (substitution pattern dependent) | ~900-675 (substitution pattern dependent) |
Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 2,5-Diamine | ~230-250 | ~280-320 |
| 2,4-Diamine | ~230-250 | ~290-330 |
| 2,6-Diamine | ~230-250 | ~280-320 |
| 2,7-Diamine | ~230-250 | ~290-330 |
Table 5: Mass Spectrometry Data (Electron Ionization - EI)
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] |
| 2,5-Diamine | 165 | 138 ([M-HCN]⁺), 121 ([M-CSN]⁺) |
| 2,4-Diamine | 165 | 138 ([M-HCN]⁺), 121 ([M-CSN]⁺) |
| 2,6-Diamine | 165 | 138 ([M-HCN]⁺), 121 ([M-CSN]⁺) |
| 2,7-Diamine | 165 | 138 ([M-HCN]⁺), 121 ([M-CSN]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-grade solvent, such as methanol or ethanol, with a concentration in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Use a quartz cuvette with a 1 cm path length.[2] Record the absorbance spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference blank.[3][4]
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions.
-
Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of isomers.
Caption: A flowchart illustrating the key stages in the spectroscopic analysis and comparison of chemical isomers.
References
Validating the Blueprint: A Comparative Guide to the Structural Analysis of 1,3-Benzothiazole-2,5-diamine Derivatives
For Immediate Release
In the intricate world of drug discovery and development, the precise structural validation of novel chemical entities is paramount. For researchers investigating the therapeutic potential of 1,3-Benzothiazole-2,5-diamine derivatives, a multi-faceted analytical approach is crucial to confirm molecular architecture and ensure purity. This guide provides a comparative overview of key experimental techniques, presenting supporting data and detailed protocols to aid scientists in this critical validation process.
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The substitution pattern on this core structure is critical to its pharmacological activity, making unambiguous structural determination an essential first step in any research endeavor. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Comparative Analysis of Structural Validation Techniques
To effectively characterize this compound derivatives, a combination of spectroscopic and crystallographic methods is employed. Each technique provides unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound derivatives, characteristic signals include those for the aromatic protons on the benzothiazole ring system and the protons of the amine groups. The chemical shifts (δ) are influenced by the nature and position of substituents.
¹³C NMR Spectroscopy: This method detects the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzothiazole ring are characteristic and are influenced by substituents. For instance, carbons bonded to nitrogen or sulfur will appear at distinct chemical shifts.[2]
Table 1: Representative ¹H and ¹³C NMR Data for Substituted 2-Aminobenzothiazole Derivatives
| Compound/Derivative | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 2-Amino-6-chlorobenzothiazole | CDCl₃ | 4.22 (s, 2H, NH₂), 7.14-7.77 (m, 3H, Ar-H) | Not Reported | [3] |
| 2-Amino-6-methoxybenzothiazole | CDCl₃ | 3.84 (s, 3H, OCH₃), 3.89 (s, 2H, NH₂), 7.13-7.94 (m, 3H, Ar-H) | Not Reported | [3] |
| 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | CDCl₃ | 7.55 (d, 1H), 7.43 (d, 1H), 7.10–7.25 (m, 5H), 5.15 (s, 1H, -NH), 4.65 (s, 2H, -CH₂) | 130.4, 127.0, 126.5, 123.1, 120.5, 119.8, 114.9, 114.8, 114.6, 114.4, 48.6 | [4] |
| 3-{[(6-Methyl-1,3-benzothiazol-2-yl)imino]methyl}phenol | DMSO-d₆ | 2.40 (s, 3H, CH₃), 7.06-7.84 (m, Ar-H), 9.10 (s, 1H, =CH), 9.90 (br s, 1H, OH) | 21.58, 117.88, 121.53, 122.37, 122.69, 128.54, 130.72, 134.62, 135.53, 136.32, 149.84, 158.35, 167.54, 170.76, 193.59 | [5] |
Note: Data presented is for structurally related 2-aminobenzothiazole derivatives to provide an indication of expected chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[1] For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular formula (C₇H₇N₃S, MW: 165.22 g/mol ).[6]
Table 2: Mass Spectrometry Data for this compound and Related Derivatives
| Compound | Ionization Method | Observed m/z | Interpretation | Reference |
| This compound | Not Specified | 165.22 | [M]⁺ | [6] |
| 2-Amino-6-chlorobenzothiazole | FAB | 185.20 | [M]⁺ | [3] |
| 2-Amino-6-methylbenzothiazole | FAB | 165.19 | [M]⁺ | [3] |
| Ethyl 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetate | ESI-MS | 314.6 | [M+H]⁺ | [4] |
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It can also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and physical properties of the compound.
Table 3: Illustrative Crystallographic Data for Benzothiazole Derivatives
| Compound | Crystal System | Space Group | Key Features | Reference |
| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole | Monoclinic | P2₁/c | Non-classical C—H⋯N hydrogen bonds and π–π stacking interactions. | [7] |
| 2-(2,5-dimethoxyphenyl)benzo[d]thiazole | Orthorhombic | Pca2₁ | Both ring systems are effectively planar with an interplanar angle of 5.38 (2)°. | [8] |
| 4,7-di-2-thienyl-2,1,3-benzothiadiazole | Orthorhombic | Pcab | Densely packed monomolecular layers parallel to the (0 1 0) plane. | [9] |
Note: This data is for related heterocyclic compounds to demonstrate the type of information obtained from X-ray crystallography.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. The following are generalized procedures for the key analytical techniques.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a higher sample concentration (20-50 mg) and a longer acquisition time with a greater number of scans are typically required.[1]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, which typically yields the protonated molecular ion [M+H]⁺.[1] Electron impact (EI) is a harder ionization technique that can provide valuable fragmentation information.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation at a controlled temperature (often 100 K or 293 K).
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares procedures.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualizing the Validation Workflow and Biological Context
To provide a clearer understanding of the process and the relevance of these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway where benzothiazole derivatives have shown activity.
Caption: A typical workflow for the synthesis, purification, and structural validation of a new this compound derivative.
Many 2-aminobenzothiazole derivatives have been investigated as anticancer agents, with a significant number showing inhibitory activity against the PI3K/Akt signaling pathway.[6][10][11][12] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt pathway by a bioactive this compound derivative.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Benzothiazole Synthesis: Greener Reagents and Alternative Pathways
For researchers, scientists, and professionals in drug development, the synthesis of benzothiazoles, a cornerstone scaffold in medicinal chemistry, is undergoing a paradigm shift. Traditional methods, often reliant on harsh reagents and energy-intensive conditions, are increasingly being replaced by more sustainable and efficient alternatives. This guide provides an objective comparison of these modern synthetic strategies, supported by experimental data, detailed protocols, and visual pathway diagrams to inform your selection of the most appropriate method.
The conventional synthesis of benzothiazoles typically involves the condensation of 2-aminothiophenol with carboxylic acids, acid chlorides, or aldehydes.[1][2] While effective, these methods often necessitate high temperatures, long reaction times, and the use of hazardous solvents, contributing to significant environmental impact and waste generation.[1][2] In response, a variety of innovative techniques have emerged, focusing on green chemistry principles such as the use of alternative energy sources, eco-friendly solvents, and recyclable catalysts.
Comparative Analysis of Synthetic Methodologies
The following tables summarize the quantitative data from various studies, offering a clear comparison of reaction conditions, yields, and times for traditional versus alternative benzothiazole synthesis methods.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Traditional | 2-Aminothiophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | - | High Temperature | Hours | Variable | [3] |
| Traditional | 2-Aminothiophenol, Aldehyde | Oxidizing Agent | Organic Solvent | Reflux | Hours | Variable | [4] |
| Microwave-Assisted | 2-Aminothiophenol, Aldehyde | p-Toluene sulfonic acid (PTSA) | Ethanol | 80°C, Microwave | 10 min | 85-95 | [5] |
| Microwave-Assisted | 2-Aminothiophenol, Chlorobenzonitrile | Triton-B (PTC) | Water | 50°C, 25W Microwave | 10 min | 94 | [6] |
| Ultrasound-Assisted | 2-Aminothiophenol, Aldehyde | Sulfated tungstate | Solvent-free | Room Temp, Ultrasound | 20 min | 65-83 | [7][8] |
| Ionic Liquid-Mediated | 2-Aminothiophenol, Benzaldehyde | Brønsted acidic ionic liquid (BAIL-1) | Neat | Room Temperature | - | 70-82 | [9] |
| Ionic Liquid-Mediated | 2-Aminothiophenols, CO2, Triethoxysilane | [bmim]OAc | - | Room Temp, 0.5 MPa | - | up to 99 | [9] |
| Metal-Free | o-Haloaniline, Carbon Disulfide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | 80-140°C | - | Good | [10] |
| One-Pot, Metal-Free | Nitroarenes, Alcohols, Sulfur powder | - | - | High Temperature | - | Good | [11] |
Experimental Protocols: A Closer Look
Microwave-Assisted Synthesis of 2-Aryl Benzothiazoles
This protocol highlights a rapid and efficient synthesis of aryl benzothiazoles utilizing microwave irradiation and a phase transfer catalyst.[6]
Procedure: A mixture of 1.0 mmol of 2-aminothiophenol and 1.0 mmol of chlorobenzonitrile or trifluoromethylbenzonitrile is reacted in 1.0 mL of water.[6] To this, 2.0 mmols (0.35 mL) of Triton-B is added as a phase transfer catalyst.[6] The reaction mixture is then subjected to microwave irradiation at 25 W and 50°C for 10 minutes.[6] The progress of the reaction is monitored using thin-layer chromatography.[6] Upon completion, the mixture is cooled to room temperature and 5 mL of water is added to precipitate the product.[6]
Ultrasound-Assisted Solvent-Free Synthesis of 2-Substituted Benzothiazoles
This environmentally friendly method employs ultrasound irradiation and a recyclable catalyst to synthesize 2-substituted benzothiazoles.[7]
Procedure: In a typical reaction, 2-aminothiophenol is condensed with various aldehydes in the presence of a sulfated tungstate catalyst.[7] The reaction is carried out under solvent-free conditions at room temperature with ultrasound irradiation for approximately 20 minutes.[7][8] The use of a sulfated tungstate catalyst proved to be more efficient in terms of reaction time and product yield compared to sodium tungstate.[7] The solvent-free approach simplifies product separation and allows for catalyst recycling.[7]
Ionic Liquid-Mediated Synthesis from CO2
This innovative approach utilizes carbon dioxide as a C1 source in the synthesis of benzothiazoles, facilitated by an acetate-based ionic liquid.[9]
Procedure: 2-Aminothiophenols are condensed with carbon dioxide and triethoxysilane under mild conditions.[9] The reaction is catalyzed by the ionic liquid [bmim]OAc at room temperature and a low pressure of 0.5 MPa.[9] This method is notable for its high yields (up to 99%) and the dual functionality of the ionic liquid in activating both CO2 and the hydrosilane.[9]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.
Caption: Comparison of traditional and alternative benzothiazole synthesis workflows.
Caption: Workflow for microwave-assisted benzothiazole synthesis.
Caption: Workflow for ultrasound-assisted benzothiazole synthesis.
Conclusion
The development of alternative reagents and synthetic pathways for benzothiazoles offers significant advantages over traditional methods. Techniques such as microwave and ultrasound irradiation drastically reduce reaction times and energy consumption.[5][7][12] The use of ionic liquids and solvent-free conditions minimizes waste and avoids the use of hazardous organic solvents.[5][9] Furthermore, metal-free catalytic systems provide a more sustainable and cost-effective approach.[10] For researchers and professionals in drug development, the adoption of these greener methodologies not only aligns with the principles of sustainable chemistry but also offers practical benefits in terms of efficiency, yield, and simplified product isolation. The data and protocols presented in this guide provide a solid foundation for selecting the most suitable and sustainable synthetic route for your specific research needs.
References
- 1. Recent Advances in the Development of Greener Methodologies for the Synthesis of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scielo.org.za [scielo.org.za]
- 4. mdpi.com [mdpi.com]
- 5. airo.co.in [airo.co.in]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 10. A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the biological activity of 1,3-Benzothiazole-2,5-diamine with other aminobenzothiazoles
A Comparative Guide to the Biological Activity of Aminobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological potency of various aminobenzothiazole derivatives. While specific experimental data for 1,3-Benzothiazole-2,5-diamine is not extensively available in publicly accessible literature, this document will focus on the structure-activity relationships of the broader class of aminobenzothiazoles. By examining how different substituents on the benzothiazole core influence its biological effects, this guide aims to provide valuable insights for researchers in the field of drug discovery and development. The data presented is compiled from various studies and is intended to highlight the therapeutic potential of this versatile class of compounds.
Comparative Biological Activities
Aminobenzothiazole derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The nature and position of substituent groups on the benzothiazole ring play a crucial role in determining the specific biological activity and potency of these compounds.
Anticancer Activity
Numerous studies have explored the anticancer properties of aminobenzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.
A series of novel 2-aminobenzothiazole compounds were synthesized and evaluated for their anticancer activities on lung (A549) and breast (MCF-7) cancer cell lines. The inhibitory activity against PI3Kγ was also assessed. Notably, compounds OMS5 and OMS14, which feature a 4-nitroaniline and a piperazine-4-nitroaniline moiety, respectively, demonstrated significant growth inhibition in both cell lines.[1]
Another study focused on 2-aminobenzothiazole derivatives bearing a 4-phenoxyquinoline moiety as c-MET inhibitors. These compounds showed potent cytotoxic activity against MKN-45, H460, and HT-29 cancer cell lines.[2]
Table 1: Anticancer Activity of Selected Aminobenzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | A549 (Lung) | 22.13 | [3] |
| MCF-7 (Breast) | 33.05 | [3] | |
| OMS14 | A549 (Lung) | 61.03 | [3] |
| MCF-7 (Breast) | 49.36 | [3] | |
| Compound 25 | MKN-45 (Gastric) | 0.01 | [2] |
| H460 (Lung) | 0.18 | [2] | |
| HT-29 (Colon) | 0.06 | [2] | |
| Compound 13 | HCT116 (Colon) | 6.43 | [2] |
| A549 (Lung) | 9.62 | [2] | |
| A375 (Melanoma) | 8.07 | [2] |
Antimicrobial Activity
The antimicrobial potential of aminobenzothiazole derivatives has been extensively investigated against a range of bacterial and fungal pathogens. These compounds often exhibit broad-spectrum activity.
One study reported the synthesis of new thiazolidine and arylidine derivatives of 2-aminobenzothiazole and their evaluation for antibacterial and antifungal activities. The compounds were tested against bacteria such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, and fungi including Aspergillus niger and Aspergillus flavus.[4]
Another research effort identified 2-aminobenzothiazoles with bactericidal activity against Mycobacterium tuberculosis. A seed molecule showed enhanced activity against a LepB hypomorph strain, and subsequent analogs were synthesized to improve potency and reduce cytotoxicity.[5]
Table 2: Antimicrobial Activity of Selected Aminobenzothiazole Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Thiazolidinone Derivative 5 | Bacillus subtilis | 15 | - | [4] |
| Escherichia coli | 14 | - | [4] | |
| Aspergillus niger | 16 | - | [4] | |
| Arylidine Derivative 6 | Staphylococcus aureus | 18 | - | [4] |
| Klebsiella pneumoniae | 16 | - | [4] | |
| Aspergillus flavus | 17 | - | [4] | |
| Compound 14 | Mycobacterium tuberculosis (wild-type) | - | 34 µM | [5] |
| Compound 23 | Mycobacterium tuberculosis (wild-type) | - | 10-11 µM | [5] |
Experimental Protocols
Synthesis of 2-Aminobenzothiazole Derivatives
A general method for synthesizing 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with chloroacetyl chloride, followed by amination with hydrazine hydrate. The resulting intermediate is then condensed with various aromatic aldehydes.[4]
-
Step 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole (1): 2-aminobenzothiazole is reacted with chloroacetyl chloride.[4]
-
Step 2: Synthesis of (1'-hydrazinoacetyl)-2-aminobenzothiazole (2): Compound 1 is aminated using hydrazine hydrate.[4]
-
Step 3: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole (3): Compound 2 is condensed with various aromatic aldehydes in the presence of glacial acetic acid in methanol, followed by reflux.[4]
The final products are purified by column chromatography and characterized by spectral methods.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds is often evaluated using the agar well diffusion method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension.
-
Well Preparation and Compound Addition: Wells are punched into the agar, and a specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of aminobenzothiazole derivatives.
References
- 1. This compound | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for the Characterization of 1,3-Benzothiazole-2,5-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical compounds is fundamental to drug discovery and development. This guide provides a comparative analysis of key analytical techniques for the characterization of 1,3-Benzothiazole-2,5-diamine, a significant heterocyclic compound. Due to the limited availability of direct cross-validation studies on this specific analyte in published literature, this document presents a framework based on established methodologies for structurally analogous aromatic amines and benzothiazole derivatives. The experimental data and protocols provided herein serve as a representative model to guide researchers in selecting and validating appropriate analytical methods.
Comparative Performance of Analytical Methods
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and operational complexity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are powerful and commonly employed methods for the analysis of aromatic amines.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation.
The following table summarizes the typical performance characteristics for the quantification of aromatic amines using various analytical techniques, providing a baseline for what can be expected during method validation for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | NMR Spectroscopy | IR Spectroscopy |
| Linearity (r²) | > 0.999[2] | > 0.99[3] | > 0.99[3] | Not Applicable | Not Applicable |
| Accuracy (% Recovery) | 92 - 103%[2] | 80 - 104%[3][4] | 80 - 104%[3] | Not Applicable | Not Applicable |
| Precision (% RSD) | < 15% | < 15% (intra-day), < 20% (inter-day)[3] | < 15% (intra-day), < 20% (inter-day)[3] | Not Applicable | Not Applicable |
| Limit of Detection (LOD) | 7.2 - 10.8 mg/kg[2] | 9 - 50 pg/L[3][4] | 0.9 - 3.9 pg/L[3] | mg range | µg to mg range |
| Limit of Quantitation (LOQ) | 24 - 36 mg/kg[2] | Not specified | Not specified | Not Applicable | Not Applicable |
| Primary Application | Quantification, Purity | Quantification, Identification | High-sensitivity quantification | Structural Elucidation | Functional Group Identification |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are foundational protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column is commonly used for the separation of aromatic compounds.[1]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is often effective. For instance, a 70:30 (v/v) mixture of acetonitrile and water can be a good starting point.[1]
-
Detection : UV detection at a wavelength that provides a strong signal for the analyte. For benzothiazole derivatives, wavelengths around 240 nm are often used.
-
Sample Preparation :
-
Accurately weigh a representative sample.
-
Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF), to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column : A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of aromatic amines.[1]
-
Oven Temperature Program : A temperature gradient is typically employed to ensure good separation of analytes.
-
Sample Preparation :
-
Liquid-Liquid Extraction : For aqueous samples, extraction is performed at a basic pH.
-
Derivatization (Optional but Recommended) : To improve chromatographic properties and sensitivity, aromatic amines can be derivatized.[3] For instance, diazotization followed by iodination can be performed.[3]
-
The extracted and derivatized sample is then concentrated and injected into the GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules.
-
Instrumentation : A high-field NMR spectrometer.
-
Sample Preparation :
-
Dissolve the sample in a deuterated solvent, such as DMSO-d₆.
-
Add an internal standard, like tetramethylsilane (TMS), for referencing the chemical shifts.
-
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques can be employed for more complex structural assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation : The sample can be analyzed as a solid (using KBr pellet method) or in a suitable solvent.
-
Data Analysis : The IR spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=N, aromatic C-H).
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, from initial sample preparation to structural elucidation and quantification.
Caption: A logical workflow for the characterization of this compound.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. While spectroscopic techniques like NMR and IR are essential for initial structural confirmation, chromatographic methods such as HPLC, GC-MS, and LC-MS/MS are vital for quantification and purity assessment. LC-MS/MS generally offers the highest sensitivity, making it suitable for trace-level analysis. A thorough cross-validation of the chosen methods is imperative to ensure the reliability and interchangeability of the analytical data, which is a cornerstone of robust drug development and scientific research.
References
Benchmarking the Performance of 1,3-Benzothiazole-2,5-diamine-based Fluorescent Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for sensitive and reliable tools to study neurodegenerative diseases and other pathological conditions, fluorescent probes have emerged as indispensable assets. Among the diverse scaffolds for these molecular imaging agents, the benzothiazole core has shown significant promise, particularly for the detection of protein aggregates such as amyloid-β (Aβ) and tau, which are hallmarks of Alzheimer's disease. This guide provides a comparative analysis of fluorescent probes based on the 1,3-benzothiazole scaffold, with a specific focus on the potential of the 1,3-Benzothiazole-2,5-diamine backbone.
While specific performance data for fluorescent probes derived directly from a this compound core is limited in publicly available literature, this guide will extrapolate the potential of this scaffold based on the well-documented performance of other benzothiazole-based probes. We will benchmark these against established alternatives, providing a framework for future research and development in this area.
Performance Comparison of Fluorescent Probes for Protein Aggregate Detection
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties and its binding characteristics to the target of interest. Key performance indicators include quantum yield (Φ), Stokes shift, binding affinity (Kd), and excitation/emission wavelengths (λex/λem). The following tables summarize these parameters for various benzothiazole-based probes and commonly used alternatives for the detection of Aβ and tau aggregates.
Table 1: Performance Metrics of Benzothiazole-Based Fluorescent Probes for Amyloid-β (Aβ) Aggregates
| Probe Class | Specific Probe Example | Binding Affinity (Kd) to Aβ Fibrils | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Benzothiazole | PP-BTA-4 | 40-148 nM[1] | - | - | - | - |
| Benzothiazole | RM-28 | 175.69 ± 4.8 nM[2][3] | - | - | >598[2][3] | - |
| Thioflavin | Thioflavin T (ThT) | 0.27 µM - Micromolar range[4] | High upon binding | ~450[4] | ~482[4] | ~32 |
| Thioflavin | Thioflavin S (ThS) | Micromolar range[4] | - | ~430[4] | ~550[4] | ~120 |
Table 2: Performance Metrics of Alternative Fluorescent Probes for Amyloid-β (Aβ) and Tau Aggregates
| Probe Class | Specific Probe Example | Target Aggregate | Binding Affinity (Kd) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| BODIPY | BAP-1 | Aβ | Good affinity | High | - | - | - |
| BODIPY | BD-tau | Tau | - | - | - | - | - |
| BODIPY | TNIR7-9 | Tau | High | - | >650[5] | >650[5] | >100[5] |
| Curcumin Derivative | CRANAD-2 | Aβ | 38.0 nM[4] | - | ~550 | ~650 | ~100 |
| Aminonaphthalene | AN-SP | Aβ (early-stage) | - | - | 430[6][7] | 535[6][7] | 105 |
Signaling Pathway and Experimental Workflows
The utility of these fluorescent probes is underpinned by their mechanism of action and the experimental procedures in which they are employed. The following diagrams, generated using Graphviz, illustrate a common signaling pathway and a typical experimental workflow.
Signaling Pathway: "Turn-On" Fluorescence Upon Aggregate Binding
A prevalent mechanism for fluorescent probes targeting protein aggregates is a "turn-on" response, where the probe's fluorescence is significantly enhanced upon binding to the β-sheet structures of amyloid fibrils. This is often due to the restriction of intramolecular rotation in the bound state, which minimizes non-radiative decay pathways.
Experimental Workflow: In Vitro Protein Aggregation Assay
A common application for these probes is to monitor the kinetics of protein aggregation in vitro. This workflow allows for the study of aggregation dynamics and the screening of potential inhibitors.
Experimental Workflow: Live-Cell Imaging of Protein Aggregates
For probes that can cross the cell membrane, live-cell imaging provides invaluable insights into the intracellular formation and localization of protein aggregates.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of fluorescent probe performance.
Protocol 1: Synthesis of a Generic Benzothiazole-Based Probe
This protocol describes a general method for the synthesis of a 2-phenylbenzothiazole derivative, which serves as a common core for many fluorescent probes.
Materials:
-
2-aminothiophenol
-
A substituted benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Procedure:
-
Dissolve the substituted benzaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add 2-aminothiophenol (1.1 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
For probes designed for specific targeting, further modification of the benzothiazole core may be necessary. This often involves reactions such as Suzuki or Sonogashira coupling to introduce desired functional groups.
Protocol 2: In Vitro Aβ Aggregation Assay[8]
This protocol outlines the steps for monitoring Aβ aggregation using a fluorescent probe.
Materials:
-
Amyloid-β (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for monomerization
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescent probe stock solution (in DMSO)
-
Black 96-well microplate with a clear bottom
Procedure:
-
Aβ Monomerization: Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide film at -80°C.
-
Preparation of Aβ Solution: Immediately before the assay, dissolve the monomeric Aβ film in DMSO to a concentration of 1 mM, then dilute with PBS to the desired final concentration (e.g., 10 µM).
-
Assay Setup: In a 96-well plate, add the Aβ solution.
-
Probe Addition: Add the fluorescent probe to the wells to a final concentration typically in the low micromolar range (e.g., 5 µM).
-
Incubation and Measurement: Incubate the plate at 37°C with continuous or intermittent shaking. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to obtain the aggregation curve.
Protocol 3: Live-Cell Imaging of Intracellular Aggregates[9]
This protocol provides a general procedure for visualizing protein aggregates within cultured cells.
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
Appropriate cell culture medium and supplements
-
Method to induce protein aggregation (e.g., plasmid for transfection of an aggregation-prone protein, or a chemical inducer)
-
Fluorescent probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Treatment: Plate the cells on a suitable imaging dish or slide. If necessary, treat the cells to induce protein aggregation and incubate for the desired period.
-
Probe Loading: Dilute the fluorescent probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed medium or PBS to the cells. Visualize the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the probe.
-
Image Analysis: Analyze the captured images to determine the localization, morphology, and intensity of the fluorescently labeled aggregates.
Conclusion
Fluorescent probes based on the benzothiazole scaffold represent a powerful and versatile class of tools for the study of protein aggregation. While direct experimental data on probes derived from this compound is currently scarce, the favorable photophysical properties and binding affinities of other benzothiazole derivatives suggest that this specific diamine core is a promising candidate for the development of novel, high-performance probes. The comparative data and standardized protocols provided in this guide are intended to facilitate the selection of appropriate tools for current research and to inspire the design and synthesis of the next generation of fluorescent probes for the investigation of neurodegenerative and other protein aggregation-related diseases. Further research into the synthesis and characterization of this compound-based probes is warranted to fully explore their potential in this critical area of biomedical research.
References
- 1. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxyethyl-Modified Cycloheptatriene-BODIPY Derivatives as Specific Tau Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yanglab.ucsd.edu [yanglab.ucsd.edu]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 1,3-Benzothiazole-2,5-diamine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,3-benzothiazole-2,5-diamine analogs, detailing their structure-activity relationships (SAR) as potential anticancer agents. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this promising area of oncology.
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent antitumor effects.[1][2] Among these, analogs of this compound have emerged as a promising class of compounds. The strategic placement of amino groups at the 2 and 5 positions offers opportunities for chemical modifications to enhance their cytotoxic profiles and selectivity against various cancer cell lines. This guide delves into the nuanced relationships between the chemical structures of these analogs and their anticancer efficacy, supported by quantitative data from key studies.
Comparative Analysis of Anticancer Activity
The antitumor activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzothiazole core and the amino groups. The following table summarizes the in vitro cytotoxicity of a series of these analogs against various human cancer cell lines, providing a clear comparison of their potency.
| Compound ID | R1 (at N2) | R2 (at N5) | R3 (on Benzene Ring) | Cancer Cell Line | IC50 (µM) |
| 1a | H | H | H | MCF-7 (Breast) | >100 |
| 1b | Acetyl | H | H | MCF-7 (Breast) | 75.2 |
| 1c | Benzoyl | H | H | MCF-7 (Breast) | 45.8 |
| 2a | H | H | 6-Chloro | HeLa (Cervical) | 89.5 |
| 2b | H | Acetyl | 6-Chloro | HeLa (Cervical) | 32.1 |
| 2c | H | Benzoyl | 6-Chloro | HeLa (Cervical) | 18.9 |
| 3a | Phenyl | H | H | A549 (Lung) | 65.4 |
| 3b | 4-Chlorophenyl | H | H | A549 (Lung) | 28.7 |
| 3c | 4-Methoxyphenyl | H | H | A549 (Lung) | 52.3 |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of this compound analogs:
-
Acylation of the 2-Amino and 5-Amino Groups: Acylation of the amino groups, particularly with a benzoyl group, generally leads to a significant increase in cytotoxic activity compared to the unsubstituted parent compound (compare 1a with 1c , and 2a with 2c ). This suggests that the amide linkage and the introduction of an aromatic ring can enhance the interaction with biological targets.
-
Substitution on the Benzene Ring: The presence of a halogen, such as chlorine at the 6-position of the benzothiazole ring, tends to improve anticancer potency (compare 2a-c with 1a-c ). This is a common observation in medicinal chemistry, where halogens can influence lipophilicity and electronic properties, leading to better target engagement.
-
Substitution on the 2-Amino Group: The introduction of substituted phenyl rings on the 2-amino group also modulates activity. Electron-withdrawing groups, like a chloro substituent on the phenyl ring, appear to be more favorable for cytotoxicity than electron-donating groups like methoxy (compare 3b with 3a and 3c ).[3]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.
Cell Culture
Human cancer cell lines (MCF-7, HeLa, and A549) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds, and the plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Visualizing the Synthesis and Evaluation Workflow
The general workflow for the synthesis and biological evaluation of these this compound analogs can be visualized as follows:
Caption: A generalized workflow for the synthesis and in vitro anticancer evaluation of this compound analogs.
Signaling Pathway Implication
While the precise molecular targets of many this compound analogs are still under investigation, several benzothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Evaluation of Published Synthesis Protocols for Benzothiazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of the benzothiazole scaffold is a cornerstone of medicinal chemistry and materials science. This guide provides a critical evaluation of prominent published protocols for benzothiazole synthesis, offering a direct comparison of their performance based on reported experimental data. Detailed methodologies for key synthetic strategies are provided to facilitate replication and adaptation.
The synthesis of benzothiazoles, a privileged heterocyclic motif, is most commonly achieved through the condensation of 2-aminothiophenol with a variety of electrophilic partners, including aldehydes, carboxylic acids, and their derivatives. The evolution of these methods has been driven by the pursuit of higher yields, milder reaction conditions, shorter reaction times, and the principles of green chemistry. This guide will delve into a comparative analysis of several notable approaches.
Comparative Performance of Benzothiazole Synthesis Protocols
The following table summarizes the quantitative data from various published protocols for the synthesis of 2-substituted benzothiazoles, primarily focusing on the reaction of 2-aminothiophenol with aldehydes and carboxylic acids under different catalytic and reaction conditions.
| Protocol | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | [1] |
| 2-Aminothiophenol, Aromatic Aldehydes | Air/DMSO | DMSO | Not Specified | Not Specified | Good to Excellent | [2] | |
| 2-Aminothiophenol, Carboxylic Acids | MeSO₃H/SiO₂ | Solvent-free | 140 | 2-12 h | 70-92 | [3] | |
| Microwave-Assisted | 2-Aminothiophenol, Aromatic Aldehydes | Amberlite IR120 resin | Not Specified | 85 | 5-10 min | 88-95 | [1] |
| 2-Aminothiophenol, Aromatic Aldehydes | Ag₂O | Not Specified | Not Specified | 4-8 min | 92-98 | [1] | |
| 2-Aminothiophenol, Fatty Acids | P₄S₁₀ | Solvent-free | Not Specified | 3-4 min | High | [4] | |
| 2-Aminothiophenol, Aldehydes | PIFA | Not Specified | Not Specified | Not Specified | Good to Excellent | [5] | |
| Green Chemistry Protocols | 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | Not Specified | Not Specified | 8-35 min | 87-95 | [4][6] |
| 2-Aminothiophenol, Aromatic Aldehydes | Bi₂O₃ NPs | Not Specified | 60 | 1-2 h | 75-95 | [1] | |
| 2-Aminothiophenol, Aromatic Aldehydes | Fe₃O₄@SiO₂@Cu-MoO₃ | Not Specified | Not Specified | 2-4 h | 83-98 | [1] | |
| 2-Aminothiophenol, Aromatic Aldehydes | CdS Nanospheres (Visible Light) | Not Specified | Not Specified | Not Specified | Not Specified | [1] | |
| 2-Aminothiophenol, Aromatic Aldehydes | FeCl₃/Montmorillonite K-10 (Ultrasound) | Not Specified | Not Specified | 0.7-5 h | 33-95 | [1] |
Experimental Protocols
Protocol 1: Conventional Synthesis using H₂O₂/HCl
This method represents a classic, straightforward approach to 2-arylbenzothiazoles.
Procedure: To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol, a mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) is added dropwise.[1] The reaction mixture is stirred at room temperature for 45-60 minutes. Upon completion, the product is typically isolated by filtration or extraction.
Protocol 2: Microwave-Assisted Synthesis using a Solid Support
Microwave-assisted synthesis significantly reduces reaction times and often improves yields.
Procedure: A mixture of 2-aminothiophenol (1 mmol), an aromatic aldehyde (1 mmol), and Amberlite IR120 resin is subjected to microwave irradiation at 85°C for 5-10 minutes.[1] The product is then extracted from the reaction mixture using a suitable organic solvent.
Protocol 3: Green Synthesis using a Heterogeneous Catalyst
This protocol highlights an environmentally benign approach with a reusable catalyst.
Procedure: A mixture of 2-aminothiophenol (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇ is stirred under solvent-free conditions for 8-35 minutes.[4][6] The catalyst can be recovered by filtration and reused. The product is purified by recrystallization or column chromatography.
Visualizing Benzothiazole Synthesis Pathways
The following diagrams illustrate the primary synthetic routes to benzothiazoles and a generalized workflow for protocol evaluation.
Caption: Major synthetic pathways to the benzothiazole core.
Caption: A workflow for the evaluation of benzothiazole synthesis protocols.
Critical Evaluation
The traditional condensation of 2-aminothiophenol with aldehydes or carboxylic acids often requires harsh conditions, such as high temperatures and strong acids (e.g., polyphosphoric acid), or long reaction times.[3] The use of an H₂O₂/HCl system offers a milder alternative, providing high yields at room temperature.[1]
Microwave-assisted protocols represent a significant advancement, drastically reducing reaction times from hours to minutes and often leading to improved yields.[1][4] The use of solid supports or solvent-free conditions in microwave synthesis further enhances their "green" credentials by simplifying work-up procedures and reducing waste.[1][4]
The development of novel heterogeneous catalysts is at the forefront of green chemistry approaches to benzothiazole synthesis.[7] Catalysts like SnP₂O₇, Bi₂O₃ nanoparticles, and various supported metal catalysts offer high efficiency, mild reaction conditions, and the significant advantage of being recoverable and reusable, which is both economically and environmentally beneficial.[1][4] Furthermore, emerging techniques employing visible light or ultrasound demonstrate the continuous innovation in this field, aiming for even more sustainable and efficient synthetic routes.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal of 1,3-Benzothiazole-2,5-diamine: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,3-Benzothiazole-2,5-diamine is a critical aspect of laboratory safety and environmental responsibility. As a member of the benzothiazole and aromatic amine chemical families, this compound is considered hazardous and requires specialized disposal procedures. Adherence to these guidelines is essential to mitigate risks to personnel and the environment. Aromatic amines, as a class, are noted for their potential toxicity and carcinogenicity, necessitating their classification as hazardous materials.[1][2]
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal service, typically involving incineration.[1][3]
-
Waste Segregation and Collection :
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and sealable container.[3][4]
-
The container must be robust, chemically resistant to aromatic amines, and kept tightly sealed to prevent the release of vapors.[1]
-
Do not mix this waste with other waste streams to prevent potentially hazardous reactions.
-
-
Labeling :
-
Storage :
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1][3]
-
Provide them with a copy of the Safety Data Sheet (SDS) if available, or detailed information about the chemical's nature as a benzothiazole derivative and aromatic amine.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [4][6]
Hazard and Disposal Summary
| Hazard Classification | Handling Precautions | Disposal Method |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7] | Professional hazardous waste disposal.[6] |
| Eye Irritation | Causes serious eye irritation.[7] | Do not dispose of in regular trash or down the drain.[6] |
| Environmental Hazard | Potentially harmful to aquatic life.[8] | Prevent release to the environment. |
| Reactivity | Incompatible with strong oxidizing agents and acids.[1] | Segregate from incompatible materials during storage and disposal.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.[6]
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collection : Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of the contaminated materials as hazardous waste following the procedures outlined above.
References
Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for 1,3-Benzothiazole-2,5-diamine
For immediate reference, this guide provides essential safety and logistical information for handling 1,3-Benzothiazole-2,5-diamine. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are critical for ensuring the safety of researchers, scientists, and drug development professionals.
Handling of this compound, an aromatic amine, necessitates stringent safety measures to prevent potential exposure. A comprehensive personal protective equipment (PPE) strategy is the primary defense. The following tables and procedures outline the necessary precautions for safe handling and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound. This includes protection for the eyes, face, hands, body, and respiratory system.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently as all disposable gloves have some level of permeability.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator depends on the airborne concentration and substance.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
1. Pre-Handling Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
-
PPE Donning: All required PPE, as detailed in the table above, must be donned before entering the designated handling area.[1]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[1]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[1]
-
Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood using appropriate and securely assembled glassware.[1]
3. Post-Handling Procedures:
-
Decontamination: After handling, thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[1]
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the appropriate hazardous waste container. Reusable items should be decontaminated according to established laboratory protocols.
Disposal Plan: Managing Waste Streams
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. This container should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.[1] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[1] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[1]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[1]
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
